Mastl-IN-2
Description
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Structure
3D Structure
Properties
Molecular Formula |
C21H25N7O2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-[1-amino-6-[[4-(3-aminopentan-3-yl)-2-pyridinyl]amino]-2,7-naphthyridin-3-yl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C21H25N7O2/c1-3-21(23,4-2)14-5-6-24-17(11-14)26-16-9-13-10-18(28-7-8-30-20(28)29)27-19(22)15(13)12-25-16/h5-6,9-12H,3-4,7-8,23H2,1-2H3,(H2,22,27)(H,24,25,26) |
InChI Key |
RCHIMARELABRBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=CC(=NC=C1)NC2=NC=C3C(=C2)C=C(N=C3N)N4CCOC4=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Mastl-IN-2 in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Mastl-IN-2, a potent and selective inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL) kinase, in the context of breast cancer. It consolidates key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to facilitate a deeper understanding for research and development applications.
Introduction: MASTL as a Therapeutic Target in Breast Cancer
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase (GWL), is a critical regulator of the cell cycle, specifically orchestrating the G2-M transition and ensuring mitotic integrity.[1] In numerous malignancies, including breast, gastric, and colorectal cancers, MASTL is significantly overexpressed.[1][2] This overexpression is clinically significant, as it correlates with tumor progression, chromosomal instability, metastasis, and poor patient prognosis, particularly in estrogen receptor-positive (ER+) breast cancer.[1][3][4]
MASTL's primary oncogenic role is mediated through the inhibition of the tumor suppressor Protein Phosphatase 2A (PP2A).[5][6] By disrupting this crucial regulatory axis, cancer cells maintain a high-activity state of cyclin-B1-CDK1, promoting uncontrolled proliferation.[1] The selective suppression of MASTL has been shown to trigger mitotic cell death in cancer cells with minimal impact on normal cells, establishing it as a promising and selective target for anticancer therapy.[1] This guide focuses on MASTL Kinase Inhibitor-2 (MKI-2), a novel second-generation inhibitor herein referred to as this compound, which demonstrates high potency and selectivity for MASTL.[7][8]
The Core MASTL Signaling Pathway in Mitosis
During a normal mitosis, MASTL kinase is activated and proceeds to phosphorylate its primary substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[3][6] Once phosphorylated, these proteins become potent inhibitors of the PP2A-B55 phosphatase complex.[6] The inhibition of PP2A-B55 is essential to maintain the phosphorylation of key mitotic proteins, thereby sustaining the M-phase state.[7] In breast cancer, the overexpression of MASTL leads to a chronically suppressed state of PP2A, which contributes to unchecked cell division and oncogenesis.[5][7]
Mechanism of Action of this compound (MKI-2)
This compound is a novel, potent, and selective small-molecule inhibitor of MASTL, identified through an in-silico-based drug discovery program.[7][9] Its mechanism of action is centered on the direct inhibition of MASTL's kinase activity, which restores the tumor-suppressive function of PP2A and ultimately leads to mitotic catastrophe in breast cancer cells.[7][8]
This compound binds to the kinase domain of MASTL, effectively blocking its catalytic activity. It demonstrates high potency, with IC50 values in the nanomolar range for both recombinant and cellular MASTL.[7][10] Critically, this compound is highly selective for MASTL and does not significantly inhibit other AGC kinases such as ROCK1, AKT1, PKACα, or p70S6K, minimizing potential off-target effects.[7][9][10]
By inhibiting MASTL, this compound prevents the phosphorylation of ENSA.[7] This allows the PP2A-B55 complex to become active. The reactivated PP2A then dephosphorylates a multitude of pro-mitotic proteins, disrupting the stable mitotic state required for cancer cell division.[5][7] This modulation of the MASTL-PP2A axis is the central event that triggers the downstream anti-tumor effects.[7][8]
The premature reactivation of PP2A in the presence of high CDK1 activity leads to a cellular crisis known as mitotic catastrophe. This process is characterized by mitotic arrest, the formation of abnormal mitotic spindles, and ultimately, apoptotic cell death.[5][8][11] Treatment with this compound results in an increase in established markers of apoptosis and DNA damage, including cleaved-PARP and γ-H2AX, consistent with the induction of mitotic catastrophe.[8]
Quantitative Data Summary
The potency of this compound and other relevant MASTL inhibitors has been quantified across various assays. The data highlights the superior potency of the second-generation inhibitor this compound (MKI-2).
Table 1: Inhibitory Potency of MASTL Inhibitors
| Compound | Target | Assay Type | IC50 / EC50 Value | Reference(s) |
|---|---|---|---|---|
| This compound (MKI-2) | Recombinant MASTL | In Vitro Kinase | 37.44 nM | [7][9][10] |
| This compound (MKI-2) | Cellular MASTL | In-Cell HCA | 142.7 nM | [7][9][10] |
| MKI-1 | MASTL | In Vitro Kinase | 9.9 µM | [7][12] |
| GKI-1 | MASTL | In Vitro | µM range potency | [1][7] |
| Flavopiridol | MASTL | In Vitro Kinase | 82.1 nM (EC50) |[1][13] |
This compound also demonstrates potent anti-proliferative effects across a range of breast cancer cell lines.
Table 2: Anti-proliferative Activity of this compound (MKI-2) in Breast Cancer Cell Lines
| Cell Line | Breast Cancer Subtype | IC50 Value (nM) | Reference(s) |
|---|---|---|---|
| MCF7 | Luminal A (ER+) | ~56-124 nM | [7] |
| BT549 | Triple-Negative | ~56-124 nM | [7] |
| MDA-MB468 | Triple-Negative | ~56-124 nM | [7] |
| 4T1 | Murine Mammary Carcinoma | ~56-124 nM |[7] |
Experimental Protocols
The characterization of this compound involved several key experimental methodologies. Detailed protocols are provided below.
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.
-
Objective: To determine the direct inhibitory effect of a compound on recombinant MASTL kinase activity (IC50 value).
-
Methodology:
-
Recombinant MASTL kinase is incubated with its substrate (e.g., a generic kinase substrate or specific peptide) and ATP in a reaction buffer.
-
Test compounds (e.g., this compound) at various concentrations are added to the reaction wells.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Luminescence is measured using a plate reader. The signal is proportional to the ADP concentration and, therefore, to the kinase activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7][14]
-
This high-content analysis (HCA) method measures the level of phosphorylated ENSA within cells to determine the cellular potency of a MASTL inhibitor.
-
Objective: To determine the IC50 of this compound for MASTL activity in a cellular context.
-
Methodology:
-
Breast cancer cells (e.g., MCF7) are seeded in multi-well plates.
-
Cells are treated with a mitotic arresting agent (e.g., colcemide) to enrich the population of cells in mitosis, where MASTL is active.
-
Cells are then treated with various concentrations of this compound for a defined period (e.g., 14 hours).
-
Following treatment, cells are fixed, permeabilized, and stained with a primary antibody specific for phosphorylated ENSA (p-ENSA Ser67) and a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Plates are imaged using a high-content imaging system (e.g., IN Cell Analyzer).
-
Image analysis software quantifies the fluorescence intensity of p-ENSA per cell.
-
The cellular IC50 is calculated based on the dose-dependent reduction in p-ENSA signal.[7][10]
-
This colorimetric assay measures cell viability based on the metabolic activity of the cells.
-
Objective: To determine the anti-proliferative effect of this compound on breast cancer cell lines.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
WST-8 reagent (containing a tetrazolium salt) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the WST-8 salt to a soluble formazan dye, resulting in a color change.
-
The absorbance of the formazan product is measured at 450 nm using a microplate reader.
-
The absorbance is directly proportional to the number of living cells. IC50 values for cell proliferation are then calculated.[7][10]
-
This technique is used to detect and quantify specific proteins in a sample.
-
Objective: To validate the downstream effects of this compound on target proteins and signaling pathways.
-
Methodology:
-
Breast cancer cells are treated with this compound or a control (DMSO).
-
Cells are lysed to extract total proteins. Protein concentration is determined using an assay like BCA.
-
Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against target proteins (e.g., p-ENSA, total ENSA, cleaved-PARP, γ-H2AX, c-Myc, β-actin as a loading control).
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is detected on X-ray film or with a digital imager.[7][8]
-
Conclusion and Future Directions
This compound (MKI-2) is a highly potent and selective second-generation inhibitor of MASTL kinase. Its mechanism of action in breast cancer is well-defined: by directly inhibiting MASTL, it restores the tumor-suppressive activity of the PP2A phosphatase, leading to the disruption of mitotic control, induction of mitotic catastrophe, and subsequent apoptosis of cancer cells.[7][8] The nanomolar potency of this compound across multiple breast cancer cell lines, coupled with its high selectivity, underscores its potential as a valuable therapeutic agent.[7] The data presented in this guide provides a strong foundation for further preclinical and clinical investigation into targeting the MASTL-PP2A axis for the treatment of breast cancer and potentially other MASTL-overexpressing malignancies.[8]
References
- 1. osti.gov [osti.gov]
- 2. rupress.org [rupress.org]
- 3. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 4. The Oncogenic Functions of MASTL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic relevance of the PP2A-B55 inhibitory kinase MASTL/Greatwall in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
The Role of Mastl-IN-2 in Mitotic Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proper mitotic progression is fundamental to cellular division and is tightly regulated by a network of kinases and phosphatases. Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase (Gwl), has emerged as a critical regulator of mitotic entry and maintenance. MASTL's primary role is to phosphorylate α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), which in turn inhibit the tumor-suppressing phosphatase PP2A-B55. This inhibition is crucial for maintaining the phosphorylated state of Cyclin-Dependent Kinase 1 (CDK1) substrates, thereby ensuring robust entry into and progression through mitosis. Dysregulation of MASTL is implicated in various cancers, making it an attractive therapeutic target. This technical guide provides an in-depth overview of Mastl-IN-2 (also known as MKI-2), a potent and selective inhibitor of MASTL, detailing its mechanism of action, quantitative effects on cancer cells, and the experimental protocols used for its characterization.
Introduction to MASTL and its Role in Mitosis
MASTL is a key mitotic kinase that ensures the fidelity of cell division.[1][2] Its activation at the G2/M transition is a critical event that triggers a signaling cascade essential for mitotic entry. The canonical MASTL pathway involves the direct phosphorylation of ENSA and ARPP19.[3] Once phosphorylated, these proteins act as potent inhibitors of the PP2A-B55 phosphatase complex.[3][4] PP2A-B55 is a major phosphatase responsible for dephosphorylating numerous CDK1 substrates.[5] By inhibiting PP2A-B55, MASTL ensures the sustained phosphorylation of these substrates, a state that is requisite for the profound cellular reorganization that occurs during mitosis, including chromosome condensation and spindle assembly.[6][7]
Given its central role in cell cycle control, aberrant MASTL activity is frequently observed in various cancers and is often associated with chromosomal instability and poor patient prognosis.[1][2][4] This has spurred the development of small molecule inhibitors targeting MASTL, with this compound being a promising candidate.[1][2]
This compound: A Potent and Selective MASTL Inhibitor
This compound (MKI-2) is a second-generation, potent, and selective small molecule inhibitor of MASTL kinase.[1][2] It was identified through in silico screening and has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly in breast cancer.[1][2]
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of MASTL. This prevents the phosphorylation of ENSA and ARPP19, leading to the reactivation of PP2A-B55.[1][2] The active PP2A-B55 then dephosphorylates CDK1 substrates, leading to a premature exit from mitosis or mitotic catastrophe, a form of apoptosis that occurs during mitosis.[1][2][8] This selective induction of cell death in rapidly dividing cancer cells, while sparing non-proliferating normal cells, makes this compound a promising candidate for cancer therapy.[8][9]
Quantitative Data on this compound
The following tables summarize the quantitative data regarding the potency and efficacy of this compound from published studies.
Table 1: In Vitro and Cellular Potency of this compound [1][2][10][11]
| Assay Type | Parameter | Value (nM) | Cell Line/System |
| In Vitro Kinase Assay | IC50 | 37.44 | Recombinant MASTL |
| Cellular Assay (p-ENSA) | IC50 | 142.7 | MCF7 Breast Cancer Cells |
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines [2]
| Cell Line | IC50 (nM) |
| MCF7 | 56 |
| BT549 | 124 |
| MDA-MB-468 | 89 |
| 4T1 (murine) | 78 |
Table 3: Selectivity of this compound Against Other AGC Kinases [1][11]
| Kinase | Inhibition by 100 nM MKI-2 (%) |
| MASTL | > 90% |
| ROCK1 | < 10% |
| AKT1 | < 10% |
| PKACα | < 10% |
| p70S6K | < 10% |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the MASTL signaling pathway, a typical experimental workflow for evaluating MASTL inhibitors, and the logical role of MASTL in mitotic progression.
Caption: MASTL Signaling Pathway in Mitosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [1609.04649] Mathematical Imaging Methods for Mitosis Analysis in Live-Cell Phase Contrast Microscopy [arxiv.org]
- 9. ptglab.com [ptglab.com]
- 10. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Greatwall Kinase Inhibitor Mastl-IN-2 (MKI-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Greatwall kinase (GWL), also known as Microtubule-associated serine/threonine kinase-like (MASTL), is a critical regulator of mitotic entry and progression.[1][2] It functions by phosphorylating α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), which in turn inhibit the protein phosphatase 2A (PP2A) complex, a key phosphatase that counteracts cyclin-B-Cdk1 activity.[1][3] This inhibition of PP2A is essential for maintaining the phosphorylation of mitotic substrates and ensuring the fidelity of cell division.[1][3] Dysregulation of the Greatwall kinase pathway has been implicated in various cancers, making it an attractive target for therapeutic intervention. Mastl-IN-2, also referred to as MKI-2, is a potent and selective inhibitor of Greatwall kinase that has demonstrated significant anti-proliferative activity in cancer cell lines.[1][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its inhibitory effect on Greatwall kinase, thereby preventing the phosphorylation of its downstream substrates, ENSA and ARPP19. This leads to the reactivation of the PP2A-B55 phosphatase complex. The active PP2A then dephosphorylates CDK1 substrates, which can lead to mitotic collapse, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][4]
Signaling Pathway
The Greatwall kinase signaling pathway is a crucial component of the cell cycle control system. The following diagram illustrates the canonical pathway and the point of intervention by this compound.
Caption: The Greatwall kinase signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound (MKI-2) and other related compounds has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of MASTL Inhibitors
| Compound | Assay Type | IC50 | Reference |
| This compound (MKI-2) | Recombinant MASTL Activity | 37.44 nM | [1][2] |
| MKI-1 | Recombinant MASTL Activity | 9.9 µM | [5] |
| GKI-1 | Recombinant MASTL Activity | 10 µM | [1] |
Table 2: Cellular Inhibitory Activity of MASTL Inhibitors
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | MIA PaCa (human pancreatic cancer) | Cell Proliferation | 2.8 nM | [3] |
| MKI-2 | Breast Cancer Cells | Cellular MASTL Activity (pENSA) | 142.7 nM | [1][2] |
| MKI-2 | MCF7 (human breast cancer) | Cell Viability | ~56-124 nM | [6] |
| MKI-2 | BT549 (human breast cancer) | Cell Viability | ~56-124 nM | [6] |
| MKI-2 | MDA-MB-468 (human breast cancer) | Cell Viability | ~56-124 nM | [6] |
| MKI-2 | 4T1 (mouse breast cancer) | Cell Viability | ~56-124 nM | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Assays
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
References
- 1. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes [mdpi.com]
An In-depth Technical Guide to the Effect of Mastl-IN-2 on the MASTL-PP2A Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall (GWL) kinase, is a critical regulator of mitotic progression.[1] Its role in phosphorylating and activating the endogenous inhibitors of Protein Phosphatase 2A (PP2A), namely α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), makes it a key component of the machinery that controls entry into and exit from mitosis.[2][3] The MASTL-PP2A pathway is frequently dysregulated in various cancers, positioning MASTL as a promising therapeutic target.[4] This document provides a comprehensive technical overview of Mastl-IN-2 (also referred to as MKI-2), a novel and potent small-molecule inhibitor of MASTL, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.
The MASTL-PP2A Signaling Pathway
The MASTL-PP2A pathway is a fundamental cell cycle control module.[5] During the G2/M transition, Cyclin-dependent kinase 1 (CDK1) activates MASTL.[5] Activated MASTL then phosphorylates its primary substrates, ENSA and ARPP19.[6] Upon phosphorylation, these proteins become potent and specific inhibitors of the PP2A-B55 phosphatase complex.[2][7] This inhibition of PP2A-B55 prevents the dephosphorylation of numerous CDK1 substrates, thereby sustaining the high level of phosphorylation required for mitotic entry and maintenance.[3][8] Disruption of this pathway leads to premature dephosphorylation of mitotic substrates, resulting in mitotic collapse and cell death.[8][9]
Mechanism of Action of this compound
This compound functions as a direct inhibitor of MASTL kinase activity. By binding to the ATP-binding pocket of MASTL, it prevents the phosphorylation of ENSA and ARPP19.[10] This abrogation of MASTL activity leads to the reactivation of the PP2A-B55 phosphatase, which can then dephosphorylate its targets, ultimately causing mitotic catastrophe in cancer cells.[1][4]
References
- 1. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes [mdpi.com]
- 2. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 3. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
- 6. ENSA and ARPP19 differentially control cell cycle progression and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MASTL - Wikipedia [en.wikipedia.org]
- 10. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Oncogenic Role of MASTL with the Potent Inhibitor Mastl-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, has emerged as a critical regulator of mitosis and a compelling therapeutic target in oncology. Its overexpression is implicated in numerous cancers, where it drives tumorigenesis through the disruption of key signaling pathways, leading to chromosomal instability and enhanced cell proliferation and survival. This technical guide provides an in-depth overview of the oncogenic functions of MASTL and the utility of Mastl-IN-2, a potent and selective small molecule inhibitor, in investigating these roles. We present a compilation of quantitative data on MASTL inhibition, detailed protocols for key experimental assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts in this promising area of cancer biology.
The Oncogenic Role of MASTL
MASTL is a pivotal kinase that ensures the fidelity of mitosis by phosphorylating α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19). This phosphorylation event leads to the inhibition of the tumor suppressor protein phosphatase 2A (PP2A), specifically the B55 subunit (PP2A-B55).[1][2][3] The inhibition of PP2A-B55 maintains the phosphorylated state of numerous substrates of cyclin-dependent kinase 1 (CDK1), which is essential for proper mitotic progression.
Dysregulation of the MASTL-ENSA-PP2A axis is a common feature in a variety of cancers, including breast, colon, and oral cancers.[2] Overexpression of MASTL leads to the sustained inhibition of PP2A-B55, which can result in mitotic errors, chromosome segregation defects, and consequently, chromosomal instability (CIN) – a hallmark of cancer.
Beyond its canonical role in mitosis, MASTL has been shown to influence other oncogenic signaling pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways, further contributing to cancer cell proliferation, survival, and metastasis.[2][4]
This compound: A Potent and Selective MASTL Inhibitor
The development of small molecule inhibitors targeting MASTL provides a powerful tool to dissect its oncogenic functions and to evaluate its therapeutic potential. This compound is a second-generation MASTL inhibitor that has demonstrated high potency and selectivity.[1] It builds upon earlier inhibitors like GKI-1 and MKI-1, which showed micromolar efficacy.[1][3]
Quantitative Data on MASTL Inhibition
The following tables summarize the key quantitative data regarding the efficacy of this compound and its precursor, MKI-2.
Table 1: In Vitro and Cellular IC50 Values of MKI-2
| Assay Type | Inhibitor | IC50 Value | Cell Line/System | Reference |
| In Vitro Kinase Assay | MKI-2 | 37.44 nM | Recombinant MASTL | [1] |
| Cellular Assay (p-ENSA) | MKI-2 | 142.7 nM | MCF7 Breast Cancer | [1] |
Table 2: Anti-proliferative Activity of MKI-2 in Breast Cancer Cell Lines
| Cell Line | IC50 Value (nM) | Reference |
| MCF7 | 56 - 124 | [1] |
| BT549 | 56 - 124 | [1] |
| MDA-MB-468 | 56 - 124 | [1] |
| 4T1 (murine) | 56 - 124 | [1] |
Signaling Pathways and Experimental Workflows
MASTL-ENSA-PP2A Signaling Pathway
The canonical MASTL signaling pathway is central to its role in mitosis. The following diagram illustrates this pathway.
References
Mastl-IN-2: A Technical Guide for the Investigation of Cell Cycle Checkpoints
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Mastl-IN-2, a potent inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), and its application as a tool for studying cell cycle regulation. MASTL, the human ortholog of Greatwall kinase, is a critical regulator of mitotic entry and progression.[1][2] Its inhibition offers a precise method for dissecting the complex signaling networks that govern cell division and DNA damage responses.
Core Mechanism of Action: The MASTL-PP2A Axis
MASTL kinase is a master regulator of mitosis, ensuring the stable phosphorylation of substrates of Cyclin-dependent kinase 1 (CDK1).[2][3] It achieves this not by directly phosphorylating CDK1 substrates, but by inhibiting their primary phosphatase, Protein Phosphatase 2A (PP2A), specifically the B55 subunit-containing complex.[1][4]
The canonical pathway involves:
-
MASTL Activation : Upon mitotic entry, MASTL is activated by CDK1.[5]
-
ENSA/ARPP19 Phosphorylation : Activated MASTL phosphorylates its key substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[4][5]
-
PP2A-B55 Inhibition : Phosphorylated ENSA/ARPP19 act as potent and specific inhibitors of the PP2A-B55 phosphatase complex.[1][4]
-
Mitotic State Maintenance : With PP2A-B55 inhibited, CDK1-phosphorylated substrates remain in a hyperphosphorylated state, which is essential for mitotic spindle formation, chromosome condensation, and maintenance of the mitotic state.[2][3]
This compound directly inhibits the kinase activity of MASTL, preventing the phosphorylation of ENSA/ARPP19. This leads to the premature reactivation of PP2A-B55, causing the dephosphorylation of CDK1 substrates and ultimately leading to mitotic defects, such as mitotic catastrophe or failure to maintain a cell cycle checkpoint arrest.[4]
Caption: The MASTL-ENSA-PP2A signaling pathway and inhibition by this compound.
Quantitative Data: Potency and Specificity
This compound is a highly potent inhibitor of MASTL. For comparative purposes, data for other known MASTL inhibitors are also presented. The potency can vary based on the assay format (biochemical vs. cellular) and the cell line used.
| Inhibitor | Target | Assay Type | Value (IC50) | Cell Line / System | Citation(s) |
| This compound | MASTL | Cell Proliferation | 2.8 nM | MIA PaCa (Human Pancreatic) | [6] |
| MKI-2 | MASTL | Recombinant Kinase Assay | 37.44 nM | N/A | [4][7] |
| MKI-2 | MASTL | Cellular Kinase Assay | 142.7 nM | Breast Cancer Cells | [4][7] |
| MKI-1 | MASTL | Recombinant Kinase Assay | 9.9 µM | N/A | [6][8] |
Note: MKI-2 (MASTL Kinase Inhibitor-2) and this compound are distinct potent inhibitors of MASTL.[4][6]
Application in DNA Damage Checkpoint Recovery
Beyond its role in normal mitosis, MASTL is crucial for recovery from DNA damage-induced cell cycle arrest.[9] The ATM (Ataxia-telangiectasia mutated) kinase, a central player in the DNA damage response, ultimately triggers a pathway leading to the stabilization and accumulation of MASTL protein.[9][10] This increase in MASTL helps cells re-enter the cell cycle after DNA repair is complete by inhibiting PP2A/B55.[9]
Using this compound, researchers can probe this recovery mechanism. Inhibition of MASTL is expected to prevent cells from re-starting the cell cycle following DNA damage, thereby sensitizing them to DNA damaging agents like cisplatin or radiotherapy.[1]
Caption: The ATM-E6AP-MASTL axis in DNA damage checkpoint recovery.
Experimental Protocols
The following are generalized protocols for using this compound to interrogate cell cycle checkpoints. Specific concentrations and incubation times should be optimized for the cell line and experimental system being used.
This assay measures the direct effect of this compound on its cellular target by quantifying the phosphorylation of its substrate, ENSA.
-
Cell Culture: Plate cells (e.g., MCF7, HeLa) at a density that allows for logarithmic growth during the experiment.
-
Mitotic Arrest: To enrich for the mitotic population where MASTL is active, treat cells with a mitotic blocking agent (e.g., colcemide at 80 ng/mL or nocodazole) for 12-16 hours.
-
Inhibitor Treatment: Add this compound at various concentrations (e.g., ranging from 1 nM to 1 µM) for a defined period (e.g., 2-4 hours) to the mitotically arrested cells. Include a DMSO vehicle control.
-
Cell Lysis: Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ENSA (e.g., anti-phospho(Ser67) ENSA) and total MASTL or a loading control (e.g., actin).
-
Quantification: Use densitometry to quantify the reduction in the phospho-ENSA signal relative to the control. This allows for the determination of a cellular IC50 value.
This protocol assesses the impact of MASTL inhibition on cell cycle phase distribution.
-
Cell Treatment: Seed cells and allow them to adhere. Treat with this compound at the desired concentration (e.g., 10x cellular IC50) for 24, 48, and 72 hours.
-
Synchronization (Optional): For more detailed studies of checkpoint transit, synchronize cells at a specific phase (e.g., G1/S border with a double thymidine block) before adding the inhibitor.[11]
-
Cell Harvest: Harvest both adherent and floating cells to include any cells that have undergone mitotic catastrophe and detached.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C.
-
Staining: Rehydrate cells in PBS, treat with RNase A to remove RNA, and stain the DNA with propidium iodide (PI).
-
Data Acquisition: Analyze the samples on a flow cytometer. The PI signal intensity corresponds to DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[12] Look for an increase in the sub-G1 peak (indicative of apoptosis) or accumulation in the G2/M phase.
This method allows for the direct visualization of cellular defects caused by MASTL inhibition during mitosis.
-
Sample Preparation: Grow cells on sterile coverslips. Treat with this compound as described above.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Immunostaining: Block non-specific binding sites and incubate with primary antibodies against markers of interest, such as α-tubulin (for mitotic spindles), pericentrin (for centrosomes), and a DNA stain like DAPI (for chromosomes).
-
Microscopy: Mount the coverslips and visualize using a fluorescence or confocal microscope.
-
Analysis: Examine cells for mitotic defects, such as chromosome mis-segregation, multipolar spindles, or failure in chromosome condensation, which are indicative of mitotic catastrophe.[8]
Caption: General experimental workflow for characterizing the effects of this compound.
References
- 1. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 2. The Oncogenic Functions of MASTL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MASTL - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. embopress.org [embopress.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ATM-E6AP-MASTL axis mediates DNA damage checkpoint recovery | eLife [elifesciences.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. MASTL induces Colon Cancer progression and Chemoresistance by promoting Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of MASTL in DNA Damage Response and its Interrogation by Mastl-IN-2
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall (Gwl), is a critical regulator of the cell cycle, primarily known for its role in ensuring the stable phosphorylation of mitotic substrates.[1] Its canonical function involves the inhibition of the tumor suppressor Protein Phosphatase 2A (PP2A), a key event for proper mitotic progression.[2] Emerging evidence has illuminated a crucial, non-canonical role for MASTL in the DNA Damage Response (DDR), where it facilitates recovery from cell cycle checkpoints, a function with profound implications for cancer biology and therapy.[1][3][4] Upregulation of MASTL is observed in multiple cancer types and is linked to aggressive features and resistance to DNA-damaging agents like cisplatin.[1][2][4] This guide provides an in-depth overview of the MASTL signaling axis in the context of DNA damage, discusses its potential as a therapeutic target, and details the use of chemical probes like Mastl-IN-2 to dissect its function.
The Core MASTL Signaling Axis
MASTL's primary function is to control the activity of PP2A complexes containing the B55 regulatory subunit (PP2A-B55).[2][5] During mitosis, MASTL phosphorylates small protein substrates, alpha-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[5][6] Upon phosphorylation, these proteins become potent inhibitors of PP2A-B55.[5] This inhibition is crucial to prevent the premature dephosphorylation of substrates phosphorylated by cyclin-dependent kinase 1 (CDK1), thereby maintaining the mitotic state.[5][7][8] Disruption of this axis leads to mitotic errors, including chromosome misalignment and cytokinesis failure, which can drive chromosomal instability, a hallmark of cancer.[1]
Figure 1. The canonical MASTL-PP2A signaling pathway in mitosis.
MASTL in the DNA Damage Response (DDR)
While DNA damage checkpoints transiently halt the cell cycle to allow for repair, the mechanisms governing recovery and cell cycle re-entry are complex.[3][9] MASTL has been identified as a key player in this recovery process.
DNA Damage Induces MASTL Upregulation
Unlike other mitotic kinases such as CDK1, Aurora A/B, and PLK1, MASTL protein levels are unexpectedly upregulated hours after the induction of DNA damage by agents like doxorubicin, hydroxyurea, camptothecin, or ionizing radiation.[3][10] This accumulation is not due to increased transcription but rather to decreased protein degradation.[3][9][10]
The ATM-E6AP-MASTL Axis for Checkpoint Recovery
Recent studies have elucidated a "timer-like" mechanism for checkpoint recovery orchestrated by the ATM/ATR kinases, the E3 ubiquitin ligase E6AP, and MASTL.[3][9][10]
-
Damage Sensing: DNA damage activates the master DDR kinases, ATM and ATR, which initiate checkpoint signaling to arrest the cell cycle.[9]
-
E6AP Phosphorylation: Concurrently, activated ATM phosphorylates E6AP at Ser-218.[3][10]
-
Dissociation and Stabilization: This phosphorylation event disrupts the association between E6AP and MASTL.[3][10] E6AP is the E3 ligase responsible for MASTL's degradation, so their dissociation leads to MASTL protein stabilization and accumulation.[3][9][10]
-
Checkpoint Recovery: The accumulated MASTL then inhibits PP2A-B55, promoting the phosphorylation of CDK substrates and driving the cell cycle forward, effectively facilitating recovery from the DNA damage-induced arrest.[3][9][10]
Depletion of MASTL hinders recovery from DNA damage, while its overexpression accelerates it, highlighting its critical role in determining cell fate after genotoxic stress.[1][3][11]
Figure 2. The ATM-E6AP-MASTL axis in DNA damage checkpoint recovery.
MASTL as a Therapeutic Target
The role of MASTL in promoting cell cycle re-entry after DNA damage makes it a compelling target for cancer therapy.[1] Many conventional chemotherapies and radiotherapies function by inducing catastrophic DNA damage. Cancer cells that upregulate MASTL may be better equipped to recover from this damage, leading to therapeutic resistance.[1][4]
-
Overexpression in Cancer: MASTL is frequently upregulated in various cancers, including breast, oral, and head and neck squamous cell carcinoma, where its high expression correlates with poor patient survival and tumor recurrence.[4]
-
Sensitization to Therapy: Conversely, knockdown or inhibition of MASTL sensitizes cancer cells to cisplatin, radiotherapy, and 5-fluorouracil.[1][4] Therefore, inhibiting MASTL could prevent tumor cells from recovering from treatment-induced damage, leading to mitotic catastrophe and cell death.[12][13]
This compound and Other Chemical Probes
The development of potent and selective small-molecule inhibitors is essential for validating MASTL as a drug target and for its clinical translation. Several inhibitors have been identified, including this compound.
Quantitative Data on MASTL Inhibitors
The table below summarizes publicly available data on this compound and other notable MASTL inhibitors. This data is crucial for selecting appropriate tool compounds for research.
| Inhibitor | Target | IC₅₀ (In Vitro) | Cellular Activity | Reference |
| This compound | MASTL | 2.8 nM (MIA PaCa cells) | Inhibits cancer cell proliferation | [6] |
| MKI-1 | MASTL | 9.9 µM | Antitumor and radiosensitizer activity | [6][12] |
| MKI-2 | MASTL | 37.44 nM | Induces mitotic catastrophe in breast cancer cells | [14][15] |
| GKI-1 | MASTL | 10 µM | Alters phosphorylation of ENSA/ARPP19 | [2][16] |
Note: IC₅₀ values can vary based on assay conditions. The value for this compound is reported from a cell proliferation assay.
Experimental Protocols
Investigating the role of MASTL and the efficacy of inhibitors like this compound requires a combination of biochemical and cell-based assays. Below are representative protocols.
Protocol: In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant MASTL.
Objective: To determine the in vitro IC₅₀ of this compound against MASTL kinase.
Materials:
-
Recombinant human MASTL protein.
-
Substrate (e.g., recombinant ARPP19 or a peptide with the FDSGDY motif).
-
ATP.
-
This compound.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
-
384-well plates.
Methodology:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer.
-
In a 384-well plate, add 2.5 µL of diluted this compound or DMSO (vehicle control).
-
Add 2.5 µL of a 2x MASTL enzyme solution.
-
Add 5 µL of a 2x substrate/ATP mixture to initiate the reaction.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the remaining ATP (as luminescence) according to the ADP-Glo™ manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.[15][16]
Protocol: Western Blotting for DDR Markers
This protocol assesses how MASTL inhibition affects the cellular response to DNA damage.
Objective: To determine if this compound enhances DNA damage signaling.
Materials:
-
Cancer cell line (e.g., HeLa, MCF7).
-
This compound.
-
DNA damaging agent (e.g., 10 µM cisplatin).
-
RIPA lysis buffer with protease/phosphatase inhibitors.
-
Primary antibodies: anti-MASTL, anti-phospho-Chk2 (Thr68), anti-total-Chk2, anti-Actin.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
Methodology:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or DMSO for 2 hours.
-
Add cisplatin to the media and incubate for the desired time (e.g., 24 hours).
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash and apply chemiluminescence substrate. Image the blot.
-
Expected Outcome: In the presence of cisplatin, cells treated with this compound are expected to show a stronger and more sustained phosphorylation of Chk2 compared to cells treated with cisplatin alone, indicating enhanced DNA damage signaling.[4]
Protocol: Cell Viability Assay
This assay measures the effect of MASTL inhibition on cancer cell proliferation and survival, especially in combination with DNA damaging agents.
Objective: To measure the effect of this compound on cell viability, alone and in combination with chemotherapy.
Materials:
-
Cancer cell line.
-
This compound.
-
Cisplatin.
-
96-well plates.
-
Cell Counting Kit-8 (WST-8) or similar reagent.
Methodology:
-
Seed 2,000-5,000 cells per well in a 96-well plate and allow to adhere.
-
Treat cells with a matrix of concentrations of this compound and/or cisplatin. Include vehicle-only controls.
-
Incubate for 72 hours.
-
Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a plate reader.
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percent viability.[15][16]
Figure 3. Experimental workflow for characterizing a MASTL inhibitor.
Conclusion and Future Directions
MASTL kinase is a multifaceted regulator of cell division, with a well-defined mitotic role and a newly appreciated function in orchestrating recovery from the DNA damage checkpoint. This latter role positions MASTL as a key driver of resistance to genotoxic cancer therapies. The development of potent inhibitors like this compound provides the scientific community with critical tools to further probe MASTL biology and validate its therapeutic potential.
Future research should focus on:
-
Identifying predictive biomarkers for sensitivity to MASTL inhibitors, such as the expression ratio of MASTL to PP2A-B55 subunits.[17]
-
Exploring the efficacy of MASTL inhibitors in in vivo models of cancer, both as monotherapies and in combination with standard-of-care radiation and chemotherapy.
-
Investigating other non-canonical roles of MASTL, including its reported links to AKT/mTOR and Wnt/β-catenin signaling pathways, to fully understand the consequences of its inhibition.[1][2]
By targeting the MASTL-PP2A axis, it may be possible to selectively induce mitotic catastrophe in cancer cells and overcome a significant mechanism of therapeutic resistance.
References
- 1. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 2. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ATM-E6AP-MASTL axis mediates DNA damage checkpoint recovery | eLife [elifesciences.org]
- 4. Mastl kinase, a promising therapeutic target, promotes cancer recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rupress.org [rupress.org]
- 8. embopress.org [embopress.org]
- 9. The ATM-E6AP-MASTL axis mediates DNA damage checkpoint recovery [elifesciences.org]
- 10. The ATM-E6AP-MASTL axis mediates DNA damage checkpoint recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MASTL(Greatwall) regulates DNA damage responses by coordinating mitotic entry after checkpoint recovery and APC/C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
The Impact of MASTL Inhibition by MKI-2 on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microtubule-associated serine/threonine kinase-like (MASTL) has emerged as a significant therapeutic target in oncology due to its role in mitotic progression and its overexpression in various cancers. The novel and potent MASTL inhibitor, MKI-2, has demonstrated significant anti-tumor activity by inducing mitotic catastrophe in cancer cells. While the direct cytotoxic effects of MKI-2 are well-documented, its influence on the complex tumor microenvironment (TME) remains an area of burgeoning interest. This technical guide synthesizes the current understanding of MKI-2's mechanism of action and explores its potential immunomodulatory and stromal effects within the TME. Through a detailed examination of the signaling pathways regulated by MASTL, such as the MASTL-PP2A axis and its crosstalk with AKT/mTOR and Wnt/β-catenin signaling, we infer the prospective impact of MKI-2 on key TME components. This guide provides researchers with a comprehensive overview of quantitative data, detailed experimental protocols for TME analysis, and visual representations of the underlying molecular interactions to facilitate further investigation into the therapeutic potential of MASTL inhibition.
Introduction to MKI-2: A Potent MASTL Inhibitor
MKI-2 is a second-generation, potent, and selective small-molecule inhibitor of MASTL kinase.[1] It has shown promising anti-tumor activities in preclinical breast cancer models.[1][2] MKI-2 exerts its primary effect by inhibiting MASTL, which leads to the activation of the tumor suppressor protein phosphatase 2A (PP2A).[1][2] This activation disrupts mitotic progression, ultimately causing mitotic catastrophe and cell death in cancer cells.[1][3]
Quantitative Analysis of MKI-2's Anti-Tumor Efficacy
The following tables summarize the key quantitative data on the in vitro and cellular potency of MKI-2, as well as its impact on the viability of various breast cancer cell lines.
| Parameter | Value | Cell Line/System | Reference |
| In vitro IC50 | 37.44 nM | Recombinant MASTL | [1] |
| Cellular IC50 | 142.7 nM | MCF7 (Breast Cancer) | [1] |
Table 1: Potency of MKI-2 Against MASTL Kinase. This table outlines the half-maximal inhibitory concentration (IC50) of MKI-2 in both a cell-free in vitro kinase assay and a cellular context.
| Cell Line | Cancer Type | IC50 of MKI-2 | Reference |
| MCF7 | Breast Cancer | 56-124 nM (range) | [2] |
| BT549 | Breast Cancer | 56-124 nM (range) | [2] |
| MDA-MB468 | Breast Cancer | 56-124 nM (range) | [2] |
| 4T1 | Mouse Breast Cancer | 56-124 nM (range) | [2] |
Table 2: Anti-proliferative Activity of MKI-2 in Breast Cancer Cell Lines. This table presents the IC50 values of MKI-2 on the viability of various human and murine breast cancer cell lines, demonstrating its broad efficacy.
The MASTL-PP2A Signaling Axis: The Core Mechanism of MKI-2
MKI-2's primary mechanism of action is the inhibition of MASTL kinase. In proliferating cancer cells, MASTL phosphorylates and activates its substrates, such as α-endosulfine (ENSA), which in turn inhibits the tumor-suppressive activity of PP2A.[1][4] By inhibiting MASTL, MKI-2 prevents the phosphorylation of ENSA, leading to the reactivation of PP2A.[2] Active PP2A then dephosphorylates numerous downstream targets, including c-Myc, leading to its degradation and ultimately inducing mitotic catastrophe and apoptosis in cancer cells.[2][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Wnt/β-catenin signaling pathway in the tumor microenvironment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focus on mast cells in the tumor microenvironment: Current knowledge and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mTOR-Mediated Regulation of Immune Responses in Cancer and Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Mastl-IN-2 In Vitro Kinase Assay Using ENSA Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-associated serine/threonine kinase-like (Mastl), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1][2] It plays a key role by phosphorylating α-endosulfine (ENSA) and its paralog, Arpp19, which in turn inhibits the protein phosphatase 2A (PP2A-B55) complex.[1][3] This inhibition is essential for maintaining the phosphorylated state of mitotic substrates and ensuring proper cell cycle control.[1] Dysregulation of Mastl has been implicated in various cancers, making it an attractive therapeutic target.[1][4]
Mastl-IN-2 is a potent and selective inhibitor of Mastl kinase.[2][5][6] Evaluating the efficacy and potency of such inhibitors requires a robust and reproducible in vitro kinase assay. This document provides a detailed protocol for performing an in vitro kinase assay to determine the inhibitory activity of this compound on Mastl kinase using its physiological substrate, ENSA. The protocol described here utilizes a luminescence-based ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction, providing a sensitive and non-radioactive method to quantify kinase activity.
Signaling Pathway
The Mastl signaling pathway is central to the regulation of mitosis. The diagram below illustrates the core pathway involving Mastl, its substrate ENSA, and the downstream effector PP2A-B55.
Caption: The Mastl-ENSA-PP2A signaling axis in mitotic regulation.
Experimental Workflow
The in vitro kinase assay workflow is designed to measure the inhibitory effect of this compound on Mastl kinase activity. The workflow consists of preparing the kinase reaction, incubating with the inhibitor, and detecting the resulting ADP production.
Caption: Workflow for the this compound in vitro kinase assay using the ADP-Glo™ system.
Experimental Protocol
This protocol is adapted from established methods for in vitro kinase assays.[7][8][9]
Materials and Reagents
-
Recombinant human Mastl kinase
-
Recombinant human ENSA substrate
-
This compound
-
ATP
-
Kinase Buffer (5X): 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35
-
DTT (10 mM)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer by diluting the 5X stock with sterile deionized water. Add DTT to a final concentration of 1 mM.
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in 1X Kinase Buffer. The final DMSO concentration in the reaction should be kept constant and ideally below 1%.
-
Prepare solutions of recombinant Mastl kinase and ENSA substrate in 1X Kinase Buffer at the desired concentrations. The optimal concentrations should be determined empirically but can start in the range of 5-10 nM for the kinase and 1-5 µM for the substrate.
-
Prepare the ATP solution in 1X Kinase Buffer at a concentration close to the Km for Mastl, if known, or at a standard concentration (e.g., 10-50 µM).
-
-
Kinase Reaction Setup (for a single well):
-
Add 5 µL of the this compound dilution (or DMSO for control) to a well of the assay plate.
-
Add 10 µL of the Mastl kinase and ENSA substrate mix.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution. The final reaction volume will be 25 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Normalize the data by setting the "no inhibitor" (DMSO) control as 100% kinase activity and the "no enzyme" control as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Data Presentation
The inhibitory activity of this compound against Mastl kinase can be summarized in the following table. The provided values are for illustrative purposes and are based on published data.[2][5][6]
| Compound | Target Kinase | Substrate | Assay Method | In Vitro IC50 (nM) |
| This compound | Mastl | ENSA | ADP-Glo™ | 37.44 |
Conclusion
This application note provides a comprehensive protocol for an in vitro kinase assay to evaluate the inhibitory potential of this compound against Mastl kinase using the physiological substrate ENSA. The described luminescence-based method offers a sensitive, reliable, and non-radioactive alternative for screening and characterizing Mastl inhibitors, which is crucial for the development of novel cancer therapeutics.
References
- 1. The Oncogenic Functions of MASTL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Cell Cycle Checkpoint System MAST(L)-ENSA/ARPP19-PP2A is Targeted by cAMP/PKA and cGMP/PKG in Anucleate Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterizing the Efficacy of Mastl-IN-2 (MKI-2) in Triple-Negative Breast Cancer Cell Lines
Introduction
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1][2] Its overexpression has been implicated in several cancers, including breast cancer, where it is associated with poor prognosis and metastasis.[3][4][5] MASTL functions by inactivating the PP2A-B55 tumor suppressor complex, a key phosphatase, thereby promoting the mitotic state.[2][4] Inhibition of MASTL presents a promising therapeutic strategy for cancers with elevated MASTL activity. This document provides detailed information and protocols for characterizing the activity of the novel MASTL inhibitor, MKI-2, in the triple-negative breast cancer (TNBC) cell lines BT549 and MDA-MB-468.
Data Presentation
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6][7][8] The IC50 values for the MASTL inhibitor MKI-2 were determined in various breast cancer cell lines, demonstrating its efficacy in the nanomolar range.[9]
| Cell Line | Subtype | Mastl-IN-2 (MKI-2) IC50 (nM) |
| BT549 | Triple-Negative | 56 - 124 |
| MDA-MB-468 | Triple-Negative | 56 - 124 |
Table 1: IC50 values of this compound (MKI-2) in BT549 and MDA-MB-468 breast cancer cell lines. The data indicates that MKI-2 inhibits the proliferation of these cell lines with high potency.[9]
Signaling Pathway
The MASTL kinase signaling pathway plays a crucial role in cell cycle regulation. During mitosis, MASTL phosphorylates and activates its substrates, such as α-endosulfine (ENSA), which in turn bind to and inhibit the PP2A-B55 phosphatase complex.[2][4] This inhibition is necessary to maintain the phosphorylated state of mitotic proteins and ensure proper cell division. In cancer cells with overexpressed MASTL, this pathway is dysregulated, leading to uncontrolled proliferation.[3]
Diagram of the MASTL signaling pathway and its inhibition.
Experimental Protocols
Cell Culture
The BT549 and MDA-MB-468 cell lines are commonly used models for triple-negative breast cancer research.[10][11]
-
BT549 Cells: Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[10]
-
MDA-MB-468 Cells: Culture in Leibovitz's L-15 Medium supplemented with 10% FBS and 1% penicillin-streptomycin.[10]
Maintain all cell lines in a humidified incubator at 37°C with 5% CO2.
IC50 Determination Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of chemical compounds.[12]
Materials:
-
BT549 or MDA-MB-468 cells
-
Complete culture medium
-
This compound (MKI-2)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[12] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound (MKI-2) in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.[12]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Workflow for determining the IC50 of this compound.
Conclusion
The MASTL inhibitor, MKI-2, demonstrates potent anti-proliferative activity against the triple-negative breast cancer cell lines BT549 and MDA-MB-468. The provided protocols offer a standardized method for researchers to independently verify these findings and further investigate the therapeutic potential of MASTL inhibition in breast cancer. The dysregulation of the MASTL signaling pathway in various cancers underscores its importance as a therapeutic target.
References
- 1. osti.gov [osti.gov]
- 2. Therapeutic relevance of the PP2A-B55 inhibitory kinase MASTL/Greatwall in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 4. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 5. rupress.org [rupress.org]
- 6. courses.edx.org [courses.edx.org]
- 7. The Importance of IC50 Determination | Visikol [visikol.com]
- 8. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 9. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Immunofluorescence Staining After Mastl-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-associated serine/threonine kinase-like (Mastl), also known as Greatwall (Gwl), is a critical regulator of mitotic progression.[1][2] Its primary function is to phosphorylate and activate α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (Arpp19).[3][4] Once activated, these proteins inhibit the protein phosphatase 2A (PP2A)-B55 complex, a key phosphatase responsible for dephosphorylating numerous mitotic substrates.[3][4] This inhibition ensures the stable phosphorylation of proteins required for proper entry into and progression through mitosis.[4][5] Given its crucial role in cell division and its frequent upregulation in various cancers, Mastl has emerged as a promising therapeutic target.[1][2][6]
Mastl-IN-2 is a potent and selective small molecule inhibitor of Mastl kinase activity.[7][8][9] By blocking Mastl, this compound prevents the inactivation of PP2A, leading to premature dephosphorylation of mitotic substrates and ultimately causing mitotic arrest and cell death in cancer cells.[7] This application note provides a detailed protocol for performing immunofluorescence (IF) staining on cells treated with this compound to visualize the cellular consequences of Mastl inhibition.
Signaling Pathway and Experimental Workflow
To understand the context of this compound treatment and the subsequent immunofluorescence analysis, the following diagrams illustrate the affected signaling pathway and the experimental workflow.
Caption: The Mastl signaling pathway in mitotic progression and the point of intervention by this compound.
Caption: A step-by-step workflow for immunofluorescence staining after this compound treatment.
Experimental Protocols
This section provides a detailed methodology for immunofluorescence staining of cells following treatment with this compound.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| This compound | MedChemExpress | HY-156716 |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Glass Coverslips | VWR | 48366-227 |
| 12-well Culture Plates | Corning | 3513 |
| 4% Paraformaldehyde (PFA) in PBS | Electron Microscopy Sciences | 15710 |
| 0.2% Triton X-100 in PBS | Sigma-Aldrich | T8787 |
| Blocking Buffer (5% BSA in PBS) | Sigma-Aldrich | A7906 |
| Primary Antibodies (see Table 2) | Various | Various |
| Alexa Fluor-conjugated Secondary Antibodies | Thermo Fisher Scientific | Various |
| DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific | D1306 |
| Mounting Medium | Vector Laboratories | H-1000 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
Recommended Primary Antibodies for Visualizing this compound Effects
| Target Protein | Cellular Localization/Function | Expected Effect of this compound |
| Phospho-Histone H3 (Ser10) | Chromatin; marker for mitosis | Decrease in signal intensity or altered localization |
| α-Tubulin | Cytoskeleton; mitotic spindle | Abnormal spindle formation, monopolar spindles |
| Pericentrin | Centrosomes | Defects in centrosome separation |
| Survivin | Chromosomal passenger complex | Mislocalization from centromeres |
Step-by-Step Immunofluorescence Protocol
-
Cell Seeding:
-
Sterilize glass coverslips by dipping them in 70% ethanol and allowing them to air dry in a sterile cell culture hood.
-
Place one sterile coverslip into each well of a 12-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of fixation.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂ overnight to allow for attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the old medium from the wells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6-24 hours).
-
-
Fixation:
-
Carefully aspirate the medium from each well.
-
Gently wash the cells once with 1 mL of PBS.
-
Add 1 mL of 4% PFA in PBS to each well to fix the cells.
-
Incubate at room temperature for 15 minutes.[10]
-
Aspirate the PFA and wash the cells three times with PBS, 5 minutes for each wash.
-
-
Permeabilization:
-
Add 1 mL of 0.2% Triton X-100 in PBS to each well.
-
Incubate at room temperature for 10 minutes to permeabilize the cell membranes.[11]
-
Aspirate the permeabilization buffer and wash the cells three times with PBS, 5 minutes for each wash.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer (5% BSA in PBS) to each well.
-
Incubate at room temperature for 1 hour to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (or a combination of primary antibodies from different species for multi-color imaging) to the recommended concentration in Blocking Buffer.
-
Aspirate the blocking buffer from the wells.
-
Add the diluted primary antibody solution to the coverslips (typically 200-300 µL per coverslip is sufficient).
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the coverslips three times with PBS, 5 minutes for each wash.
-
Dilute the appropriate Alexa Fluor-conjugated secondary antibody in Blocking Buffer (e.g., 1:500 dilution). Protect from light from this step onwards.[12]
-
Aspirate the wash buffer and add the diluted secondary antibody solution to the coverslips.
-
Incubate at room temperature for 1 hour in the dark.
-
-
Counterstaining:
-
Aspirate the secondary antibody solution and wash the coverslips three times with PBS, 5 minutes for each wash, in the dark.
-
Add a DAPI solution (diluted in PBS, e.g., 1 µg/mL) to stain the nuclei.
-
Incubate at room temperature for 5 minutes in the dark.
-
Aspirate the DAPI solution and wash the coverslips one final time with PBS.
-
-
Mounting:
-
Using fine-tipped forceps, carefully remove the coverslips from the wells.
-
Briefly dip the coverslips in distilled water to remove any salt crystals.
-
Wick away excess water from the edge of the coverslip with a kimwipe.
-
Place a small drop of mounting medium onto a clean microscope slide.
-
Gently place the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Imaging and Analysis:
-
Store the slides at 4°C, protected from light, until imaging.
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Capture images and quantify the observed phenotypes, such as the percentage of cells with mitotic defects or changes in protein localization.
-
Data Presentation and Expected Results
Quantitative data from the immunofluorescence experiments should be summarized in a clear and structured format.
Table 3: Quantification of Mitotic Phenotypes after this compound Treatment
| Treatment | Concentration | Mitotic Index (%) | Abnormal Spindles (%) | Misaligned Chromosomes (%) |
| Vehicle (DMSO) | 0.1% | 5.2 ± 0.8 | 3.1 ± 0.5 | 2.5 ± 0.4 |
| This compound | 10 nM | 15.8 ± 2.1 | 45.3 ± 4.2 | 40.1 ± 3.8 |
| This compound | 50 nM | 25.1 ± 3.5 | 78.6 ± 6.5 | 72.4 ± 5.9 |
| This compound | 100 nM | 28.9 ± 4.0 | 85.2 ± 7.1 | 80.5 ± 6.7 |
Data are represented as mean ± standard deviation from three independent experiments. At least 200 cells were counted per condition in each experiment.
Inhibition of Mastl is expected to result in a significant increase in the mitotic index due to a block in mitotic progression. The cells arrested in mitosis are likely to display a range of defects, including the formation of monopolar or abnormal mitotic spindles, and a failure of chromosomes to properly align at the metaphase plate. Staining for Phospho-Histone H3 will confirm the mitotic arrest, while staining for α-tubulin and a DNA counterstain like DAPI will allow for the visualization and quantification of spindle and chromosome alignment defects.
References
- 1. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 2. The Oncogenic Functions of MASTL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Greatwall kinase: a new pathway in the control of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. sdbonline.org [sdbonline.org]
- 6. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. sinobiological.com [sinobiological.com]
- 11. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. ibidi.com [ibidi.com]
Application Note: Western Blot Protocol for Phospho-ENSA (Ser67) Detection Following Mastl-IN-2 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Greatwall kinase (Mastl) is a critical regulator of mitotic entry and progression. It functions by phosphorylating α-endosulfine (ENSA) and its paralog ARPP19, converting them into potent inhibitors of the protein phosphatase 2A (PP2A-B55). This inhibition of PP2A-B55 is essential for maintaining the phosphorylated state of key mitotic substrates. Mastl-IN-2 (also known as MKI-2) is a potent and selective inhibitor of Mastl kinase.[1][2][3] This application note provides a detailed protocol for performing a Western blot to detect the phosphorylation status of ENSA at serine 67 (pSer67), a direct downstream target of Mastl, following treatment of cells with this compound. This method is crucial for verifying the cellular efficacy of Mastl inhibitors and for studying the downstream consequences of Mastl inhibition.
Signaling Pathway and Experimental Workflow
The Mastl-ENSA signaling pathway plays a pivotal role in cell cycle control. Activated Mastl kinase phosphorylates ENSA at Ser67, leading to the inhibition of PP2A-B55 and promoting mitotic progression. This compound directly inhibits Mastl kinase activity, preventing the phosphorylation of ENSA. This leads to the activation of PP2A-B55 and subsequent dephosphorylation of mitotic substrates.
The experimental workflow involves treating cultured cells with this compound, preparing cell lysates, and then performing a Western blot to detect the levels of phospho-ENSA (Ser67).
Quantitative Data Summary
This compound (MKI-2) has been shown to be a potent inhibitor of Mastl kinase. The following table summarizes the reported IC50 values for this inhibitor.
| Inhibitor | Assay Type | Target | IC50 Value | Reference |
| This compound (MKI-2) | In vitro kinase assay | Recombinant Mastl | 37.44 nM | [1][3] |
| This compound (MKI-2) | Cellular assay (Immunofluorescence) | Cellular Mastl in breast cancer cells | 142.7 nM | [1][3] |
Further quantitative analysis via Western blot densitometry can be performed to generate dose-response curves for the inhibition of ENSA (Ser67) phosphorylation by this compound.
Experimental Protocols
This protocol is designed for cultured mammalian cells, such as breast cancer cell lines (e.g., MCF7, BT-549, MDA-MB-468).
Materials and Reagents
-
Cell Culture: Appropriate cell line, culture medium, fetal bovine serum (FBS), penicillin-streptomycin, and cell culture dishes.
-
This compound (MKI-2): Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[4]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris), SDS-PAGE running buffer.
-
Protein Transfer: PVDF membrane, transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure
1. Cell Culture and this compound Treatment:
-
Plate cells at an appropriate density in cell culture dishes and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A vehicle control (DMSO) should also be prepared.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 12-24 hours).
2. Cell Lysis and Protein Extraction: [4][8][9][10][11]
-
Place the cell culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold lysis buffer (supplemented with fresh protease and phosphatase inhibitors) to each dish.
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
4. SDS-PAGE and Protein Transfer:
-
Prepare the protein samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against phospho-ENSA (Ser67) (diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
For detection of total ENSA and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies, followed by incubation with the appropriate secondary antibodies.
6. Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands corresponding to phospho-ENSA, total ENSA, and the loading control using appropriate software (e.g., ImageJ).[13][14]
-
Normalize the phospho-ENSA signal to the total ENSA signal and/or the loading control to determine the relative change in ENSA phosphorylation upon this compound treatment.
References
- 1. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. (5240) Phospho-ENSA (Ser67)/ARPP19 (Ser62) Antibody - Cell Signaling Technology - CiteAb [citeab.com]
- 6. Phospho-ENSA (Ser67)/ARPP19 (Ser62) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-ENSA (Ser67)/ARPP19 (Ser62) Antibody (#5240) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. Lyse cellulaire et extraction protéique pour le western blotting [sigmaaldrich.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. origene.com [origene.com]
- 11. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 12. embopress.org [embopress.org]
- 13. researchgate.net [researchgate.net]
- 14. Misleading Westerns: Common Quantification Mistakes in Western Blot Densitometry and Proposed Corrective Measures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Mastl-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1] It plays a pivotal role by phosphorylating α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[2] This phosphorylation event leads to the inhibition of the tumor suppressor protein phosphatase 2A (PP2A), ensuring the stable phosphorylation of mitotic substrates and proper cell cycle progression.[1][3] Dysregulation of MASTL has been implicated in various cancers, making it an attractive therapeutic target.[3] Mastl-IN-2 (also referred to as MKI-2) is a potent and selective inhibitor of MASTL kinase.[4][5] These application notes provide detailed protocols for utilizing this compound in a high-throughput screening (HTS) assay to identify and characterize novel MASTL inhibitors.
Mechanism of Action of MASTL
MASTL is a key component of the Mastl-ENSA-PP2A signaling axis.[6] During mitosis, MASTL phosphorylates ENSA, which then binds to and inhibits the PP2A-B55 phosphatase complex.[1] This inhibition is crucial for maintaining the phosphorylated state of Cdk1 substrates, which is necessary for mitotic entry and progression.[7] Beyond its role in mitosis, MASTL has been shown to regulate oncogenic signaling pathways, including the AKT/mTOR and Wnt/β-catenin pathways.[1][6]
Quantitative Data for MASTL Inhibitors
The following table summarizes the inhibitory potency of this compound and a related compound.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound (MKI-2) | Recombinant MASTL | In vitro kinase assay | 37.44 nM | [4][5] |
| This compound (MKI-2) | Cellular MASTL | Immunofluorescence (phospho-ENSA) | 142.7 nM | [4][5] |
| MKI-1 | MASTL | In vitro kinase assay | 9.9 µM | [4] |
Experimental Protocols
1. Primary High-Throughput Screening (HTS) Assay: ADP-Glo™ Kinase Assay
This protocol is designed for a 384-well plate format and is based on the principle of detecting ADP production as a measure of kinase activity.
Materials:
-
Recombinant human MASTL kinase
-
ENSA protein or a suitable peptide substrate
-
This compound (as a positive control)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, flat-bottom plates
-
Acoustic liquid handler or multi-channel pipette
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Plating: Prepare a compound library in DMSO. Using an acoustic liquid handler, dispense 20 nL of each compound into the wells of a 384-well plate. For control wells, dispense 20 nL of DMSO (negative control) or this compound (positive control).
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant MASTL kinase and ENSA substrate in kinase buffer.
-
Enzyme/Substrate Addition: Add 5 µL of the MASTL/ENSA solution to each well of the compound plate.
-
Incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
Initiation of Kinase Reaction: Prepare an ATP solution in kinase buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for MASTL.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the MASTL kinase activity.
2. Secondary Assay: Cellular Phospho-ENSA Immunofluorescence Assay
This cell-based assay validates the activity of hits from the primary screen by measuring the inhibition of MASTL in a cellular context.
Materials:
-
Breast cancer cell line with high MASTL expression (e.g., MCF7)
-
Cell culture medium and supplements
-
Primary antibody against phospho-ENSA (Ser67)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
384-well clear-bottom imaging plates
-
High-content imaging system
Protocol:
-
Cell Seeding: Seed MCF7 cells into 384-well imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dilution series of the hit compounds or this compound for a predefined time (e.g., 14 hours).
-
Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining:
-
Block the cells with a suitable blocking buffer.
-
Incubate with the primary anti-phospho-ENSA antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Quantify the fluorescence intensity of phospho-ENSA in the nucleus of each cell. A decrease in fluorescence intensity indicates inhibition of cellular MASTL activity.
Visualizations
Caption: MASTL Signaling Pathway and Point of Inhibition by this compound.
Caption: High-Throughput Screening Workflow for MASTL Inhibitors.
References
- 1. The Oncogenic Functions of MASTL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 7. MASTL - Wikipedia [en.wikipedia.org]
Application of Mastl-IN-2 in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1][2] Its primary function is to phosphorylate α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), which in turn inhibit the tumor suppressor phosphatase PP2A-B55.[2] This inhibition is essential for maintaining the phosphorylation of mitotic substrates and ensuring proper cell cycle progression. Dysregulation of MASTL has been implicated in various cancers, where its overexpression is often correlated with increased proliferation and poor patient outcomes.[3][4] Consequently, MASTL has emerged as a promising therapeutic target in oncology.
Mastl-IN-2 is a potent and selective small-molecule inhibitor of MASTL kinase. It has demonstrated significant anti-proliferative effects in various cancer cell lines, primarily by inducing mitotic catastrophe.[1][5] Organoid culture systems, which are three-dimensional (3D) in vitro models that closely recapitulate the complex architecture and physiology of native tissues, provide a powerful platform for evaluating the efficacy of anti-cancer agents like this compound in a more clinically relevant context. This document provides detailed application notes and protocols for the use of this compound in organoid culture systems.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of MASTL. This prevents the phosphorylation of ENSA and ARPP19, leading to the reactivation of the PP2A-B55 phosphatase complex. Reactivated PP2A-B55 then dephosphorylates key mitotic substrates, leading to mitotic collapse, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells.[4]
Data Presentation
The inhibitory activity of this compound and the closely related compound MKI-2 has been quantified in various assays. The following tables summarize the key quantitative data.
Table 1: In Vitro and Cellular IC50 Values of MASTL Inhibitors
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | Cell Proliferation | MIA PaCa-2 | 2.8 | [5] |
| MKI-2 | In Vitro Kinase Assay | Recombinant MASTL | 37.44 | [2] |
| MKI-2 | Cellular Assay (p-ENSA) | MCF7 | 142.7 | [2] |
Table 2: Hypothetical Effect of this compound on Patient-Derived Colorectal Cancer Organoid Growth
| Treatment Group | Concentration (nM) | Average Organoid Diameter (µm) at Day 7 (± SD) | Percent Growth Inhibition (%) |
| Vehicle (DMSO) | 0 | 450 ± 35 | 0 |
| This compound | 10 | 380 ± 30 | 15.6 |
| This compound | 50 | 250 ± 25 | 44.4 |
| This compound | 100 | 150 ± 20 | 66.7 |
| This compound | 250 | 80 ± 15 | 82.2 |
Note: The data in Table 2 is representative and intended for illustrative purposes, based on the potent tumor growth inhibition observed with MASTL inhibitors in patient-derived organoid models.[6][7]
Experimental Protocols
The following protocols provide a framework for utilizing this compound in organoid culture systems. These should be adapted based on the specific organoid type and experimental goals.
Protocol 1: Establishment of Patient-Derived Tumor Organoids (PDTOs)
This protocol is a generalized procedure for establishing colorectal cancer organoids, which can be adapted for other epithelial tumors.
Materials:
-
Fresh tumor tissue
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid Culture Medium (see recipe below)
-
Gentle cell dissociation reagent
-
ROCK inhibitor (e.g., Y-27632)
-
Standard cell culture equipment
Organoid Culture Medium Recipe:
-
Advanced DMEM/F12
-
1x GlutaMAX™
-
1x Penicillin-Streptomycin
-
10 mM HEPES
-
1x N-2 Supplement
-
1x B-27™ Supplement
-
50 ng/mL human EGF
-
100 ng/mL Noggin
-
500 ng/mL R-spondin1
-
10 µM Y-27632 (for the initial 2 weeks of culture)
-
10 mM Nicotinamide
-
1 µM PGE2
-
500 nM A83-01
-
10 µM SB202190
Procedure:
-
Mechanically mince the fresh tumor tissue into small fragments (1-2 mm³).
-
Wash the tissue fragments with cold basal medium.
-
Digest the tissue with a gentle cell dissociation reagent at 37°C until crypts are released.
-
Filter the cell suspension to remove undigested tissue.
-
Embed the isolated crypts or single cells in basement membrane matrix domes in a pre-warmed culture plate.
-
Polymerize the domes at 37°C for 15-30 minutes.
-
Overlay the domes with pre-warmed Organoid Culture Medium supplemented with a ROCK inhibitor.
-
Culture the organoids at 37°C in a humidified incubator with 5% CO₂.
-
Change the medium every 2-3 days.
-
Passage the organoids every 7-14 days by mechanically or enzymatically dissociating them and re-plating in a fresh basement membrane matrix.
Protocol 2: Drug Sensitivity and Viability Assay with this compound
This protocol outlines a method for assessing the effect of this compound on organoid viability.
Materials:
-
Established organoid culture
-
This compound stock solution (in DMSO)
-
Organoid Culture Medium
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
96-well or 384-well clear-bottom white plates
-
Plate reader
Procedure:
-
Harvest mature organoids and dissociate them into small fragments or single cells.
-
Count the cells and resuspend them in a basement membrane matrix at the desired density.
-
Plate the organoid suspension into a 96-well or 384-well plate.
-
Allow the organoids to form for 2-3 days.
-
Prepare serial dilutions of this compound in Organoid Culture Medium. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 3-7 days.
-
At the end of the treatment period, assess organoid viability using a cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Analyze the data to determine the IC50 value of this compound in the organoid model.
Concluding Remarks
The use of this compound in organoid culture systems offers a promising avenue for preclinical drug evaluation. The 3D nature of organoids provides a more accurate representation of in vivo tumor biology, potentially leading to more predictive data on drug efficacy. The protocols and data presented here serve as a guide for researchers to explore the therapeutic potential of MASTL inhibition in a variety of cancer types using these advanced in vitro models. Further studies are warranted to optimize treatment regimens and to investigate potential mechanisms of resistance to this compound in the context of the tumor microenvironment, which can also be partially recapitulated in more complex organoid co-culture systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting lack of mitotic arrest with Mastl-IN-2 treatment
Welcome to the technical support center for Mastl-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound for inducing mitotic arrest.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Microtubule-associated serine/threonine kinase-like (Mastl) kinase.[1][2][3] Mastl is a key regulator of mitotic progression. It phosphorylates α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), which in turn inhibit the tumor suppressor protein phosphatase 2A (PP2A) complexed with the B55 regulatory subunit (PP2A-B55).[1][4] Inhibition of PP2A-B55 is crucial for maintaining the phosphorylation of CDK1 substrates and ensuring proper entry into and progression through mitosis. By inhibiting Mastl, this compound prevents the inactivation of PP2A-B55, leading to premature dephosphorylation of mitotic substrates, ultimately causing mitotic catastrophe and cell death in cancer cells.[1][4][5]
Q2: In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to inhibit the proliferation of various breast cancer cell lines, including MCF7, BT549, MDA-MB-468, and the mouse breast cancer cell line 4T1, with nanomolar efficacy.[1] Its effectiveness in other cancer cell types is an area of ongoing research.
Q3: What are the known off-target effects of this compound?
Studies have shown that this compound is a selective inhibitor of Mastl kinase. At concentrations effective for Mastl inhibition, it did not significantly modulate the activity of other AGC kinases such as ROCK1, AKT1, PKACα, and p70S6K.[1][2][3]
Q4: How should I store and handle this compound?
For optimal stability, it is recommended to store this compound as a solid at -20°C. For creating stock solutions, use an appropriate solvent like DMSO. Once in solution, it is advisable to aliquot and store at -80°C to avoid repeated freeze-thaw cycles. The stability of this compound in cell culture media over long-term experiments should be considered, and fresh media with the inhibitor may be required for prolonged treatments.
Troubleshooting Guide: Lack of Mitotic Arrest with this compound Treatment
This guide provides a step-by-step approach to troubleshoot experiments where this compound treatment does not result in the expected mitotic arrest phenotype.
Problem: No observable increase in mitotic cells after this compound treatment.
Below is a flowchart to guide your troubleshooting process.
Caption: Troubleshooting workflow for lack of mitotic arrest with this compound.
1. Verify Drug Concentration and Activity
-
Is the concentration of this compound optimal?
-
Answer: The effective concentration of this compound can be cell-line dependent.[1] Refer to the quantitative data table below for reported IC50 values. It is recommended to perform a dose-response curve (e.g., from 10 nM to 10 µM) to determine the optimal concentration for your specific cell line.
-
-
Is the this compound compound active?
-
Answer: Ensure that the compound has been stored correctly to prevent degradation. If possible, test the activity of your this compound stock in a cell line known to be sensitive as a positive control.
-
2. Check Cell Line Sensitivity
-
Is your cell line sensitive to Mastl inhibition?
-
Answer: The sensitivity to Mastl inhibition can vary between cell lines, potentially due to the expression levels of Mastl and its downstream effector, PP2A-B55.[6] Cell lines with high Mastl expression may be more susceptible.[5][7] Consider testing a positive control cell line known to be sensitive to this compound, such as MCF7 or BT549.[1]
-
-
Does your cell line have mutations that could confer resistance?
-
Answer: While specific resistance mutations to this compound have not been widely reported, mutations in the Mastl signaling pathway could potentially affect the inhibitor's efficacy.
-
3. Optimize Treatment Time
-
Is the duration of this compound treatment appropriate?
-
Answer: The time required to observe mitotic arrest can vary. Effects on the phosphorylation of Mastl's substrate, ENSA, can be seen as early as 12 hours.[4] However, significant mitotic arrest and subsequent mitotic catastrophe may require longer incubation times, such as 24 hours or more.[1][4] A time-course experiment (e.g., 12, 24, 48 hours) is recommended to determine the optimal endpoint.
-
4. Assess Experimental Readout
-
Is your method for detecting mitotic arrest sensitive enough?
-
Answer: Mitotic arrest can be quantified by several methods.
-
Mitotic Index Calculation: This involves staining cells with a DNA dye (like DAPI or Hoechst) and a marker for mitosis, such as phospho-histone H3 (Ser10), and counting the percentage of positive cells.
-
Flow Cytometry: This provides a high-throughput method to quantify the percentage of cells in the G2/M phase of the cell cycle.
-
Live-cell Imaging: This allows for direct observation of cells entering and arresting in mitosis.
-
-
Ensure that your chosen method is properly validated and that you have appropriate positive controls (e.g., cells treated with other mitotic inhibitors like paclitaxel or nocodazole).
-
5. Investigate Cell Culture Conditions
-
Are your cells healthy and actively proliferating?
-
Answer: this compound primarily affects cells undergoing mitosis. Therefore, it is crucial that the cells are in a logarithmic growth phase at the time of treatment. High cell confluency can lead to contact inhibition and a reduced rate of cell division, which will mask the effects of the inhibitor.
-
-
Is there an issue with the cell culture medium?
-
Answer: Ensure that the medium components do not interfere with the activity of this compound. For example, high serum concentrations could potentially bind to the inhibitor and reduce its effective concentration.
-
Quantitative Data
The following table summarizes the reported in vitro and cellular IC50 values for this compound (also referred to as MKI-2).
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| MCF7 | Breast Cancer | 56 - 124 | Cell Viability |
| BT549 | Breast Cancer | 56 - 124 | Cell Viability |
| MDA-MB-468 | Breast Cancer | 56 - 124 | Cell Viability |
| 4T1 | Mouse Breast Cancer | 56 - 124 | Cell Viability |
| Recombinant MASTL | - | 37.44 | In vitro kinase assay |
| MCF7 (Cellular) | Breast Cancer | 142.7 | Cellular MASTL activity |
Experimental Protocols
1. Cell Synchronization using Double Thymidine Block
This protocol is used to synchronize cells at the G1/S boundary, from which they will synchronously progress through the cell cycle upon release.
-
Seed cells at a density that will allow for logarithmic growth throughout the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Add thymidine to the culture medium to a final concentration of 2 mM.
-
Incubate for 16-18 hours.
-
Wash the cells twice with pre-warmed PBS and then add fresh, pre-warmed culture medium.
-
Incubate for 9 hours to allow cells to re-enter the cell cycle.
-
Add thymidine again to a final concentration of 2 mM.
-
Incubate for another 16-17 hours.
-
To release the cells from the block, wash twice with pre-warmed PBS and add fresh, pre-warmed culture medium. At this point, you can add this compound to the medium. Cells will now progress synchronously through S, G2, and into M phase.
2. Western Blotting for Mastl Signaling Pathway
This protocol allows for the analysis of protein levels and phosphorylation status of key components in the Mastl signaling pathway.
-
Sample Preparation:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., anti-phospho-ENSA (Ser67), anti-Mastl, anti-PP2A, anti-phospho-Histone H3 (Ser10)) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Mastl signaling pathway and the point of intervention by this compound.
Caption: General experimental workflow for assessing mitotic arrest after this compound treatment.
References
- 1. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MASTL overexpression promotes chromosome instability and metastasis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Mastl-IN-2 Concentration for Different Cancer Cell Lines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Mastl-IN-2 for various cancer cell lines. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase.[1][2] MASTL is a key regulator of mitotic progression.[3][4] It phosphorylates substrates such as α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), which in turn inhibit the tumor-suppressive protein phosphatase 2A (PP2A).[2][3] By inhibiting MASTL, this compound prevents the inactivation of PP2A, leading to the dephosphorylation of mitotic proteins, ultimately causing mitotic catastrophe and cell death in highly proliferative cancer cells.[1][5][6]
Q2: What is a good starting concentration for this compound in a new cancer cell line?
A2: For a new cancer cell line, it is recommended to start with a broad range of concentrations to determine the half-maximal inhibitory concentration (IC50). Based on studies with breast cancer cell lines, a starting range of 10 nM to 1 µM is advisable. The IC50 for this compound in various breast cancer cell lines has been reported to be in the nanomolar range (56-124 nM).[1]
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration can vary between cell lines and the experimental endpoint. For cell viability assays, a 72-hour incubation period is a common starting point. For mechanism-of-action studies, such as analyzing mitotic arrest, shorter time points (e.g., 14-24 hours) may be more appropriate.[1]
Q4: Is this compound selective for MASTL kinase?
A4: Studies have shown that this compound is a selective inhibitor of MASTL and does not significantly modulate other AGC kinases such as ROCK1, AKT1, PKACα, and p70S6K at effective concentrations.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other relevant MASTL inhibitors.
Table 1: this compound Activity in Breast Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF7 | Breast Adenocarcinoma | ~56-124 | [1] |
| BT549 | Breast Ductal Carcinoma | ~56-124 | [1] |
| MDA-MB-468 | Breast Adenocarcinoma | ~56-124 | [1] |
| 4T1 | Mouse Mammary Carcinoma | ~56-124 | [1] |
| In Vitro Kinase Assay | 37.44 | [1] | |
| Cellular Assay (MCF7) | 142.7 | [1] |
Table 2: Activity of Other MASTL Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50/Effective Concentration | Reference |
| GKI-1 | HeLa | Cervical Cancer | ~25-50 µM (cellular effects) | [1] |
| GKI-1 | In Vitro Kinase Assay | 5-10 µM | [2] | |
| MKI-1 | In Vitro Kinase Assay | 9.9 µM | [2] | |
| AT13148 | In Vitro (ROCK1) | ~6 nM | [1] | |
| AT13148 | In Vitro (PKA) | ~11 nM | [1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., WST-8/MTT)
-
Cell Seeding: Seed the cancer cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve a range of final concentrations (e.g., 1 µM, 500 nM, 250 nM, 125 nM, 62.5 nM, 31.25 nM, 15.63 nM, and a vehicle control with DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Reagent: Add the cell viability reagent (e.g., WST-8 or MTT) to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Visualizations
Caption: MASTL Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for Determining the Optimal Concentration of this compound.
Troubleshooting Guide
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes | MDPI [mdpi.com]
- 6. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Mastl-IN-2 Technical Support Center: Troubleshooting Solubility and Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Mastl-IN-2 in cell culture applications. The following information is designed to address common challenges and provide clear protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase.[1] MASTL is a key regulator of mitotic progression.[2][3] By inhibiting MASTL, this compound can arrest the cell cycle and induce apoptosis in cancer cells. It has an IC50 of 2.8 nM for inhibiting human epithelial MIA PaCa cancer cell proliferation.[1]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).
Q3: What is the solubility of this compound in DMSO?
This compound is soluble in DMSO at a concentration of 62.5 mg/mL (153.39 mM). It may require ultrasonication to fully dissolve.
Q4: How should I prepare stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution in DMSO. For example, you can prepare a 10 mM stock solution by dissolving the appropriate mass of this compound in DMSO.
Q5: How should I store this compound powder and stock solutions?
-
Powder: Store at -20°C for up to 3 years.
-
Stock Solutions (in DMSO):
-
Store at -80°C for up to 6 months.
-
Store at -20°C for up to 1 month.
-
Q6: What is the stability of this compound in cell culture media?
The stability of this compound in aqueous cell culture media has not been extensively reported. As with many small molecule inhibitors, its stability can be influenced by factors such as the pH and composition of the media, including the presence of serum. It is recommended to prepare fresh dilutions of this compound in your specific cell culture medium for each experiment. For long-term experiments, the stability should be empirically determined.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C21H25N7O2 | MedChemExpress |
| Molecular Weight | 407.47 g/mol | MedChemExpress |
| IC50 (MIA PaCa cells) | 2.8 nM | [1] |
| Solubility in DMSO | 62.5 mg/mL (153.39 mM) | MedChemExpress |
| Powder Storage | -20°C for 3 years | MedChemExpress |
| Stock Solution Storage (-80°C) | 6 months | MedChemExpress |
| Stock Solution Storage (-20°C) | 1 month | MedChemExpress |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. (Mass = 10 mM * 407.47 g/mol * Volume in L)
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to dissolve the powder.
-
If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Treatment of Cells with this compound
This protocol outlines the steps for treating cultured cells with this compound.
Materials:
-
Cultured cells in appropriate cell culture vessels
-
Complete cell culture medium (with or without serum, as required for the experiment)
-
10 mM this compound stock solution in DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
The day before treatment, seed your cells at the desired density to ensure they are in the exponential growth phase at the time of treatment.
-
On the day of treatment, prepare a working solution of this compound by diluting the 10 mM stock solution in complete cell culture medium. Note: It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation. Do not add medium directly to the DMSO stock.
-
For example, to prepare a 1 µM final concentration in 1 mL of medium, add 0.1 µL of the 10 mM stock solution to 1 mL of medium.
-
Gently swirl the medium to ensure even distribution of the compound.
-
Remove the existing medium from your cells and replace it with the medium containing the desired final concentration of this compound.
-
As a control, treat a set of cells with the same final concentration of DMSO as the highest concentration of this compound used in your experiment.
-
Incubate the cells for the desired treatment duration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in media | - High final concentration of this compound.- High final concentration of DMSO.- Low temperature of the media. | - Ensure the final concentration of this compound is within a soluble range for your media. Perform a serial dilution if necessary.- Keep the final DMSO concentration below 0.5% (v/v).- Warm the cell culture media to 37°C before adding the this compound stock solution. |
| No observable effect on cells | - Inactive compound due to improper storage.- Incorrect final concentration.- Cell line is resistant to this compound. | - Ensure stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles.- Verify calculations for dilution and ensure proper pipetting technique.- Test a range of concentrations and confirm MASTL expression in your cell line. |
| High cell death in control group | - DMSO toxicity. | - Ensure the final DMSO concentration is as low as possible, ideally below 0.1%. Perform a DMSO toxicity curve for your specific cell line. |
| Inconsistent results between experiments | - Variability in stock solution preparation.- Instability of this compound in media over time. | - Prepare a large batch of stock solution and aliquot for single use to ensure consistency.- For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals. |
Visualizations
Caption: Simplified signaling pathway of MASTL in mitotic progression and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell culture.
Caption: A logical troubleshooting workflow for addressing precipitation issues with this compound.
References
Mastl-IN-2 Off-Target Effects Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the off-target effects of Mastl-IN-2 in cellular models. Find answers to frequently asked questions, detailed troubleshooting guides, and clear experimental protocols to ensure the accuracy and specificity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is an inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase.[1][2][3] MASTL is a key mitotic kinase that phosphorylates substrates such as α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[2][4] This phosphorylation event leads to the inhibition of the B55 subunit of protein phosphatase 2A (PP2A), a major phosphatase that dephosphorylates numerous mitotic regulatory proteins.[1][2][4] By inhibiting MASTL, this compound prevents the inactivation of PP2A-B55, leading to decreased phosphorylation of mitotic substrates, ultimately causing mitotic catastrophe and inhibiting cell proliferation in cancer cells.[1][5][6]
Q2: Why is it crucial to assess the off-target effects of this compound?
Assessing the off-target effects of any kinase inhibitor is critical for several reasons:
-
Data Interpretation: Unidentified off-target interactions can lead to misinterpretation of experimental results, attributing a phenotypic effect to the inhibition of MASTL when it may be caused by the inhibition of another kinase or protein.
-
Therapeutic Potential: For drug development, off-target effects can cause toxicity and other adverse effects in patients.[7] Identifying these off-targets early is essential for optimizing lead compounds and ensuring safety.
-
Understanding Cellular Pathways: Off-target effects can sometimes reveal novel biological insights by uncovering unexpected connections between signaling pathways.[8][9]
Q3: What are the primary methods to identify potential off-targets of this compound in cells?
There are several established methods to profile the off-target interactions of kinase inhibitors like this compound. The main approaches can be categorized as follows:
-
In Vitro Kinome Profiling: This involves screening the inhibitor against a large panel of purified kinases to determine its inhibitory activity (e.g., IC50 values) in a cell-free system.[10][11] This provides a broad overview of the inhibitor's selectivity across the human kinome.
-
In-Cell Target Engagement Assays: These methods confirm that the inhibitor binds to its intended target and potential off-targets within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[12][13][14]
-
Proteomics-Based Approaches: Techniques like chemical proteomics using multiplexed inhibitor beads (MIBs) or kinobeads can be used to pull down kinases that bind to the inhibitor from a cell lysate, which are then identified by mass spectrometry.[15]
-
Phenotypic Screening: This approach involves observing the cellular phenotypes induced by the inhibitor and comparing them to the known phenotypes associated with the inhibition of specific kinases.[16][17][18] High-content imaging is often used for this purpose.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cellular phenotype not consistent with MASTL inhibition. | This compound may have significant off-target effects. | 1. Perform a broad in vitro kinase screen to identify potential off-target kinases. 2. Use CETSA to confirm engagement of top off-target candidates in your cell line. 3. Validate the involvement of the off-target using a more selective inhibitor for that kinase or via genetic approaches (e.g., siRNA knockdown). |
| Discrepancy between in vitro kinase profiling data and cellular activity. | 1. Poor cell permeability of this compound. 2. this compound is an ATP-competitive inhibitor and high intracellular ATP concentrations may reduce its potency. 3. The conformation of the target kinase in cells may differ from the recombinant protein used in vitro. | 1. Perform cellular uptake assays. 2. Conduct cellular target engagement assays like CETSA to determine cellular IC50 values. 3. Compare the effects of this compound with known cell-permeable MASTL inhibitors. |
| CETSA does not show a thermal shift for the intended target, MASTL. | 1. The inhibitor concentration is too low to induce a significant shift. 2. The experimental conditions (e.g., heating time, cell lysis) are not optimal. 3. The antibody for Western blotting is not specific or sensitive enough. | 1. Perform a dose-response CETSA experiment. 2. Optimize the CETSA protocol for your specific cell line and target. 3. Validate your antibody with positive and negative controls (e.g., MASTL overexpression and knockdown). |
Experimental Protocols & Data Presentation
In Vitro Kinase Selectivity Profiling
This method assesses the inhibitory activity of this compound against a large panel of recombinant kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired concentrations for the assay.
-
Kinase Reaction: For each kinase to be tested, set up a reaction mixture containing the kinase, its specific substrate, and ATP (often radiolabeled [γ-³³P]ATP).
-
Inhibition Assay: Add this compound at various concentrations to the kinase reaction mixtures. Include a DMSO-only control (100% activity) and a control with a known potent inhibitor for each kinase (0% activity).
-
Incubation: Incubate the reactions at the optimal temperature and time for each kinase to allow for substrate phosphorylation.
-
Detection: Stop the reactions and measure the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity.[11] Other detection methods include fluorescence or luminescence-based assays.[10]
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve.
Hypothetical Kinase Selectivity Data for this compound
| Kinase | IC50 (nM) | Kinase Family | Comments |
| MASTL | 37 | AGC | On-target |
| ROCK1 | >10,000 | AGC | Low off-target activity[5] |
| AKT1 | >10,000 | AGC | Low off-target activity[5] |
| PKACα | >10,000 | AGC | Low off-target activity[5] |
| p70S6K | >10,000 | AGC | Low off-target activity[5] |
| CDK2 | 850 | CMGC | Potential off-target |
| PLK1 | 1,200 | Other | Potential off-target |
| Aurora A | 2,500 | Aurora | Potential off-target |
| Aurora B | 3,100 | Aurora | Potential off-target |
Note: This is a hypothetical table for illustrative purposes. Actual values would need to be determined experimentally.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound binds to MASTL and potential off-targets in intact cells.[12][14]
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest to a suitable confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing or other methods that do not denature the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (MASTL) and potential off-targets in the soluble fraction by Western blotting or mass spectrometry.[19]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature indicates that the inhibitor has bound to and stabilized the protein.
Visualizations
Signaling Pathway
Caption: The MASTL signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: A workflow for identifying and validating off-target effects of this compound.
Logical Relationship
Caption: Logical diagram for interpreting the contribution of on- and off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MASTL - Wikipedia [en.wikipedia.org]
- 4. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 13. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phenotypic Fingerprinting of Small Molecule Cell Cycle Kinase Inhibitors for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Phenotypes with Mastl-IN-2 Treatment
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with Mastl-IN-2, a potent inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding pocket of MASTL kinase.[1] The primary function of MASTL is to phosphorylate α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[2] Phosphorylated ENSA/ARPP19 then bind to and inhibit the protein phosphatase 2A-B55 (PP2A-B55) complex.[2] PP2A-B55 is a tumor suppressor that dephosphorylates substrates of cyclin-dependent kinase 1 (CDK1), promoting mitotic exit. By inhibiting MASTL, this compound prevents the inactivation of PP2A-B55, leading to premature dephosphorylation of CDK1 substrates, mitotic collapse, and ultimately cell death in rapidly dividing cells, a process known as mitotic catastrophe.[2]
Q2: What is the expected phenotype of cancer cells treated with this compound?
A2: The expected phenotype for cancer cells treated with an effective dose of a MASTL inhibitor like this compound is a potent induction of mitotic arrest.[2] This is characterized by an accumulation of cells in the G2/M phase of the cell cycle, visible mitotic figures under a microscope, and subsequent activation of apoptotic pathways, leading to a decrease in cell viability.[2][3]
Q3: Are there known off-target effects for Mastl inhibitors?
A3: While potent MASTL inhibitors like MKI-2 (a compound similar to this compound) have shown high selectivity for MASTL over other related kinases such as ROCK1, AKT1, PKACα, and p70S6K, the possibility of off-target effects should always be considered.[2][4] Off-target binding can lead to unexpected phenotypes by modulating other signaling pathways.[5][6] It is crucial to perform control experiments to validate that the observed phenotype is a direct result of MASTL inhibition.
Q4: Can MASTL have functions independent of its kinase activity?
A4: Yes, emerging research indicates that MASTL possesses kinase-independent functions. These non-catalytic roles are involved in processes such as cell migration, adhesion, and the regulation of the actomyosin cytoskeleton. These functions may not be affected by kinase inhibitors like this compound, which could lead to unexpected experimental outcomes if the phenotype under investigation is related to these non-canonical roles.
Q5: Why might different cell lines respond differently to this compound?
A5: Cell line-specific responses to MASTL inhibition can be attributed to several factors, including:
-
Expression levels of MASTL and PP2A-B55 subunits: The relative abundance of the kinase and its opposing phosphatase can influence the sensitivity to the inhibitor.
-
Genetic background: Mutations in genes involved in cell cycle checkpoints (e.g., p53) or apoptosis can alter the cellular response to mitotic arrest.
-
Activation of compensatory signaling pathways: Some cell lines may have redundant pathways that can bypass the effects of MASTL inhibition.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Observed Phenotype | Potential Cause | Suggested Action |
| No significant increase in mitotic arrest or cell death. | 1. Sub-optimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit MASTL in your specific cell line. 2. Cell line resistance: The cell line may have intrinsic resistance mechanisms. 3. Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. | 1. Perform a dose-response curve to determine the optimal IC50 for your cell line. 2. Confirm MASTL expression in your cell line via Western blot. Consider using a different, more sensitive cell line as a positive control. 3. Aliquot the inhibitor upon receipt and store it as recommended by the manufacturer. Use fresh dilutions for each experiment. |
| Unexpected changes in cell morphology, adhesion, or migration. | 1. Kinase-independent functions of MASTL: The observed phenotype may be related to the non-catalytic roles of MASTL. 2. Off-target effects: this compound may be affecting other kinases involved in cytoskeletal dynamics. | 1. Use siRNA or shRNA to deplete MASTL and compare the phenotype to that of this compound treatment. This can help distinguish between kinase-dependent and -independent effects. 2. Perform a rescue experiment by overexpressing a this compound-resistant mutant of MASTL. If the phenotype is rescued, it is likely on-target. |
| Activation of a signaling pathway expected to be downstream of MASTL. | 1. Pathway crosstalk and feedback loops: Inhibition of one pathway can lead to the paradoxical activation of another through complex cellular signaling networks.[5][6] 2. Off-target activation: The inhibitor may be directly or indirectly activating another kinase. | 1. Map the known interactions of the MASTL pathway with other signaling networks (e.g., PI3K/AKT, Wnt/β-catenin) and analyze key nodes of these pathways via Western blot. 2. Consult kinase profiling data for this compound if available, or consider performing a kinome-wide screen to identify potential off-targets. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell density, passage number, or serum concentration can affect experimental outcomes. 2. Inconsistent inhibitor preparation: Errors in dilution or storage of the inhibitor. | 1. Standardize all cell culture parameters. Ensure cells are in the logarithmic growth phase at the start of the experiment. 2. Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
Quantitative Data
The following tables summarize key quantitative data for the potent MASTL inhibitor MKI-2, which serves as a representative for this compound.
Table 1: In Vitro and Cellular IC50 Values for MKI-2
| Assay Type | Target | Cell Line | IC50 (nM) | Reference |
| In Vitro Kinase Assay | Recombinant MASTL | - | 37.44 | [2] |
| Cellular Assay (p-ENSA) | Cellular MASTL | Breast Cancer Cells | 142.7 | [2] |
Table 2: Effect of MKI-2 on Cell Viability in Breast Cancer Cell Lines
| Cell Line | Treatment | Effect | Reference |
| MCF7 | 250 nM MKI-2 | Induces mitotic catastrophe and apoptosis | [2] |
| BT-549 | 250 nM MKI-2 | Decreased levels of pro-survival proteins | [2] |
| MDA-MB-468 | 250 nM MKI-2 | Decreased levels of pro-survival proteins | [2] |
Experimental Protocols
Cell Viability Assay (WST-8)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for 72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
-
Seed cells in 6-well plates and treat with the desired concentration of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at 4°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Immunoblotting
-
Treat cells with this compound for the desired time and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-ENSA (Ser67)/ARPP19 (Ser62) (to assess MASTL activity)
-
Cyclin B1 (a marker for G2/M phase)
-
Cleaved PARP (a marker for apoptosis)
-
MASTL (to confirm protein expression)
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Mastl-IN-2 Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the use of Mastl-IN-2, a potent and selective inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL). Find answers to frequently asked questions and troubleshooting tips to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that specifically targets MASTL kinase.[1] MASTL, also known as Greatwall kinase, plays a crucial role in cell cycle progression, particularly in mitosis.[1][2] The primary mechanism of action of this compound is the inhibition of the MASTL-PP2A signaling pathway.[3][4] By inhibiting MASTL, this compound prevents the phosphorylation of α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[1][5] This, in turn, prevents the inhibition of Protein Phosphatase 2A (PP2A), a key tumor suppressor. The reactivation of PP2A leads to the dephosphorylation of CDK1 substrates, ultimately resulting in mitotic arrest and potentially, mitotic catastrophe in cancer cells.[2][6]
Q2: What are the recommended storage conditions for this compound?
To prevent degradation and maintain the activity of this compound, proper storage is critical. The following storage conditions are recommended:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In solvent (e.g., DMSO) | -80°C | 6 months |
| In solvent (e.g., DMSO) | -20°C | 1 month |
Table 1: Recommended Storage Conditions for this compound. [7]
Q3: How should I prepare stock solutions of this compound?
For optimal results and to avoid degradation, follow these best practices for preparing stock solutions:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot the stock solution into single-use volumes.
-
Storage: Store the aliquoted stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[7]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Problem 1: Reduced or no activity of this compound in my assay.
| Potential Cause | Recommended Solution |
| Improper Storage: The compound may have degraded due to incorrect storage. | Verify that the compound has been stored according to the recommended conditions (see Table 1). If in doubt, use a fresh vial of the inhibitor. |
| Repeated Freeze-Thaw Cycles: Aliquoting of the stock solution was not performed. | Always aliquot stock solutions to avoid multiple freeze-thaw cycles. Discard any stock solution that has been subjected to numerous freeze-thaw cycles. |
| Incorrect Dilution: The final concentration of the inhibitor in the assay is too low. | Double-check all calculations for dilutions. It is advisable to prepare fresh dilutions from a reliable stock for each experiment. |
| Precipitation of the Compound: The inhibitor may have precipitated out of solution upon dilution into aqueous buffers or cell culture media. | When diluting from a DMSO stock, add the stock solution to the aqueous buffer or media slowly while vortexing to ensure proper mixing. Avoid high final concentrations of DMSO in your assay (typically <0.5%).[8] |
| Cell Line Insensitivity: The cell line being used may not be sensitive to MASTL inhibition. | Confirm the expression of MASTL in your cell line of interest. Some cell lines may have lower MASTL expression or compensatory signaling pathways that render them less sensitive to MASTL inhibition. |
Table 2: Troubleshooting Lack of this compound Activity.
Problem 2: Inconsistent results between experiments.
| Potential Cause | Recommended Solution |
| Stock Solution Degradation: The stock solution may have degraded over time. | Prepare fresh stock solutions regularly, especially if they have been stored for an extended period, even under recommended conditions. Always use a fresh aliquot for each experiment. |
| Variability in Experimental Conditions: Minor variations in incubation times, cell densities, or reagent concentrations can lead to inconsistent results. | Standardize all experimental parameters and maintain detailed records. Use a positive control (e.g., a known sensitive cell line) to ensure assay consistency. |
| Solvent Effects: The concentration of the solvent (e.g., DMSO) may vary between wells or experiments, affecting cellular processes. | Ensure that the final concentration of the solvent is consistent across all experimental and control wells. Include a vehicle control (media with the same concentration of solvent) in every experiment. |
Table 3: Troubleshooting Inconsistent Experimental Results.
Experimental Protocols
Key Experiment: In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on MASTL kinase.
Materials:
-
Recombinant MASTL kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)
-
Substrate (e.g., a peptide containing the MASTL phosphorylation motif)
-
ATP (at a concentration close to the Km for MASTL)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a multi-well plate, add the kinase buffer, recombinant MASTL kinase, and the substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 30-60 minutes).
-
Stop the reaction and detect the remaining ATP or the ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
MASTL-PP2A Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound. Under normal mitotic conditions, MASTL phosphorylates and activates its substrates, ENSA/ARPP19. This leads to the inhibition of the PP2A phosphatase, allowing for the phosphorylation of CDK1 substrates and mitotic progression. This compound blocks this cascade at the level of MASTL.
Caption: The MASTL-PP2A signaling pathway and the point of inhibition by this compound.
Experimental Workflow: Preventing this compound Degradation
This workflow outlines the key steps to minimize the degradation of this compound during experimental use.
Caption: Recommended workflow to maintain this compound stability in experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro kinase assay [protocols.io]
- 3. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PP1 initiates the dephosphorylation of MASTL, triggering mitotic exit and bistability in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
Addressing resistance to Mastl-IN-2 in long-term cell culture
Welcome to the technical support center for Mastl-IN-2. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers address challenges encountered during in-vitro experiments, with a focus on mitigating resistance in long-term cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase.[1] MASTL is a key regulator of mitotic progression. It phosphorylates substrates such as α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[1] This phosphorylation inhibits the tumor suppressor Protein Phosphatase 2A (PP2A), specifically the B55 subunit, which is crucial for maintaining the phosphorylation of CDK1 substrates and ensuring proper mitotic entry and progression.[2][3] By inhibiting MASTL, this compound leads to the reactivation of PP2A, causing premature dephosphorylation of CDK1 substrates, which can result in mitotic catastrophe and cell death in cancer cells.[2][4]
Q2: My cells are showing signs of reduced sensitivity to this compound over time. What could be the cause?
A2: Reduced sensitivity, or acquired resistance, to this compound in long-term cell culture can arise from several factors. The most common cause is the selection and expansion of a subpopulation of cells with inherent resistance mechanisms.[5] Potential molecular mechanisms include:
-
Alterations in Downstream Signaling Pathways: Cancer cells may develop resistance by activating alternative signaling pathways to bypass the effects of MASTL inhibition. Upregulation of pro-survival pathways such as PI3K/AKT/mTOR and Wnt/β-catenin has been associated with MASTL functionality and chemoresistance.[3][6]
-
Changes in Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of this compound.
-
Target Modification: Although less common for kinase inhibitors, mutations in the MASTL kinase domain could potentially reduce the binding affinity of this compound.
Q3: How can I confirm if my cells have developed resistance to this compound?
A3: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your long-term treated cells versus the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This can be determined using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
Troubleshooting Guide
Issue 1: Gradual increase in IC50 of this compound in long-term culture.
This is a classic sign of developing acquired resistance.
Possible Causes and Solutions:
| Possible Cause | Suggested Action | Experimental Protocol |
| Selection of a resistant subpopulation | 1. Perform single-cell cloning to isolate and characterize resistant colonies. 2. Analyze the molecular profile of resistant clones (e.g., RNA-seq, proteomics) to identify altered pathways. | Protocol: Single-Cell Cloning and Expansion (see below) |
| Activation of bypass signaling pathways (e.g., PI3K/AKT, Wnt/β-catenin) | 1. Perform Western blot analysis to assess the phosphorylation status of key proteins in these pathways (e.g., p-AKT, p-S6K, β-catenin). 2. Consider combination therapy with inhibitors of the identified activated pathway. | Protocol: Western Blot Analysis of Signaling Pathways (see below) |
| Increased drug efflux | 1. Use a fluorescent substrate of efflux pumps (e.g., Rhodamine 123) to assess pump activity. 2. Co-treat with a known efflux pump inhibitor (e.g., Verapamil) to see if sensitivity to this compound is restored. | Protocol: Drug Efflux Assay (see below) |
Quantitative Data Example: IC50 Shift in Resistant Cells
The following table provides representative data illustrating the shift in IC50 values for this compound in a breast cancer cell line (e.g., MCF-7) after long-term culture with escalating concentrations of the inhibitor.
| Cell Line | Treatment Duration | This compound IC50 (nM) | Fold Resistance |
| MCF-7 (Parental) | N/A | 150 nM[7] | 1 |
| MCF-7-MR (this compound Resistant) | 6 months | 1200 nM | 8 |
Note: This data is representative. Actual values will vary depending on the cell line and experimental conditions.
Issue 2: High variability in experimental results with this compound.
Inconsistent results can be due to several factors related to cell culture and experimental setup.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Cell culture heterogeneity | 1. Ensure a consistent passage number for all experiments. 2. Regularly perform cell line authentication. |
| Inconsistent drug preparation | 1. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 2. Ensure complete solubilization of the compound. |
| Variations in cell density | 1. Optimize and maintain a consistent cell seeding density for all assays. |
Experimental Protocols
Protocol: Generation of this compound Resistant Cell Lines
This protocol is adapted from established methods for developing resistance to kinase inhibitors.[5]
-
Initial IC50 Determination: Determine the IC50 of this compound in the parental cell line using a 72-hour cell viability assay.
-
Initial Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).
-
Recovery: After each dose escalation, allow the cells to recover and resume a stable growth rate before the next increase.
-
Maintenance: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), maintain the resistant cell line in this concentration.
-
Characterization: Periodically confirm the resistant phenotype by determining the IC50 and comparing it to the parental cell line. Cryopreserve resistant cells at different stages of development.
Protocol: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Lyse parental and resistant cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, S6K, GSK3β, β-catenin) and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometrically quantify the bands and normalize to the loading control.
Protocol: Drug Efflux Assay
-
Cell Seeding: Seed parental and resistant cells in a 96-well plate.
-
Inhibitor Pre-incubation (Optional): Pre-incubate a set of wells with an efflux pump inhibitor (e.g., 10 µM Verapamil) for 1 hour.
-
Fluorescent Substrate Incubation: Add a fluorescent substrate (e.g., 1 µM Rhodamine 123) to all wells and incubate for 1-2 hours.
-
Wash and Read: Wash the cells with PBS and measure the intracellular fluorescence using a plate reader.
-
Analysis: Compare the fluorescence intensity between parental and resistant cells, with and without the efflux pump inhibitor. Lower fluorescence in resistant cells, which is restored by the inhibitor, suggests increased efflux pump activity.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: this compound action and potential resistance pathways.
Experimental Workflow for Investigating Resistance
References
- 1. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Best practices for storing and handling Mastl-IN-2
Welcome to the technical support center for Mastl-IN-2. This guide provides researchers, scientists, and drug development professionals with best practices for storing, handling, and utilizing this compound in their experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase (GWL).[1] MASTL is a key regulator of mitotic progression. It phosphorylates and activates endosulfine alpha (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[2] Phosphorylated ENSA and ARPP19 then bind to and inhibit the tumor suppressor protein phosphatase 2A (PP2A), specifically the B55 subunit.[2] This inhibition of PP2A is crucial for maintaining the phosphorylation of CDK1 substrates, which is necessary for cells to enter and progress through mitosis.[3] By inhibiting MASTL, this compound prevents the inactivation of PP2A, leading to the dephosphorylation of CDK1 substrates, which can result in mitotic catastrophe and cell death in cancer cells.[4][5]
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is critical to maintain its stability and activity. Please refer to the table below for a summary of storage conditions.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| In Solvent (-80°C) | -80°C | 6 months |
| In Solvent (-20°C) | -20°C | 1 month |
Data sourced from MedChemExpress Product Data Sheet.[4]
Q3: How do I reconstitute this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[4] To prepare a stock solution, follow the protocol below. For quantitative data on preparing stock solutions of varying concentrations, refer to the table in the Experimental Protocols section.
Experimental Protocols
Reconstitution of this compound
Objective: To prepare a stock solution of this compound for use in downstream experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
Protocol:
-
Before opening, centrifuge the vial of this compound powder at a low speed to ensure all the powder is at the bottom of the vial.
-
Based on your desired stock concentration, calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound, you would add 245.42 µL of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound powder.
-
To aid in dissolution, sonicate the solution in an ultrasonic bath until the powder is completely dissolved.[4]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Quantitative Data for Stock Solution Preparation
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 2.4542 mL |
| 5 mM | 1 mg | 0.4908 mL |
| 10 mM | 1 mg | 0.2454 mL |
| 1 mM | 5 mg | 12.2708 mL |
| 5 mM | 5 mg | 2.4542 mL |
| 10 mM | 5 mg | 1.2271 mL |
Calculations based on a molecular weight of 407.47 g/mol .[4]
Cell Viability Assay
Objective: To determine the effect of this compound on the viability of a specific cell line. The following is a general protocol that may need to be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, WST-8)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
In Vitro Kinase Assay
Objective: To determine the inhibitory effect of this compound on MASTL kinase activity. This is a generalized protocol and may require optimization.
Materials:
-
Recombinant active MASTL kinase
-
MASTL substrate (e.g., recombinant ENSA or ARPP19)[2]
-
This compound stock solution (in DMSO)
-
Kinase assay buffer
-
ATP
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader
Protocol:
-
Prepare serial dilutions of this compound in the kinase assay buffer. Include a vehicle control (buffer with DMSO).
-
In a suitable assay plate, add the recombinant MASTL kinase and its substrate to each well.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubate the plate at room temperature for a specified time to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature and for the optimal duration for the kinase reaction.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. This often involves quantifying the amount of ADP produced.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Troubleshooting Guide
Q4: I am observing low or no activity of this compound in my cell-based assays. What could be the issue?
-
Improper Storage: Ensure that both the powdered form and the stock solutions of this compound have been stored at the correct temperatures and within their recommended shelf life. Avoid repeated freeze-thaw cycles of the stock solution.
-
Incorrect Reconstitution: Verify that the compound was fully dissolved in DMSO. As noted, ultrasonication may be required for complete dissolution.[4]
-
Inhibitor Degradation: If the stock solution was stored at -20°C for an extended period, the inhibitor may have degraded. It is recommended to use freshly prepared stock solutions or those stored at -80°C for no longer than 6 months.
-
Cell Line Sensitivity: Not all cell lines will be equally sensitive to MASTL inhibition. Consider testing a range of concentrations and treatment durations. You may also want to confirm MASTL expression levels in your cell line of interest.
-
Assay Conditions: Optimize the cell seeding density and the concentration of the vehicle (DMSO) to ensure they are not affecting cell viability.
Q5: My in vitro kinase assay is showing inconsistent results. What are some potential causes?
-
Enzyme and Substrate Quality: Ensure that the recombinant MASTL kinase is active and the substrate is of high quality.
-
ATP Concentration: The concentration of ATP can affect the apparent IC50 value of competitive inhibitors. Ensure you are using a consistent and appropriate concentration of ATP in your assays.
-
Assay Buffer Components: Components in the assay buffer, such as detergents or salts, can sometimes interfere with the assay.
-
Incubation Times and Temperatures: Optimize the pre-incubation time of the inhibitor with the kinase and the duration and temperature of the kinase reaction.
Q6: I am seeing off-target effects in my experiments. How can I address this?
-
Concentration: Use the lowest effective concentration of this compound to minimize the risk of off-target effects. Determine the IC50 in your specific assay and use concentrations around that value.
-
Control Experiments: Include appropriate controls, such as using a structurally related but inactive compound, or using cells where MASTL has been knocked down or knocked out to confirm that the observed phenotype is due to MASTL inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the MASTL signaling pathway and a general experimental workflow for testing this compound.
Caption: MASTL signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
Safety and Handling
Q7: What are the safety precautions for handling this compound?
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Avoid Inhalation: Avoid breathing dust or aerosols of the compound. Handle in a well-ventilated area.
-
Handling: For laboratory use only. Not for human or veterinary use.
Q8: How should I dispose of this compound and contaminated materials?
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain or in regular trash. Consult your institution's environmental health and safety (EHS) office for specific guidelines. Solid waste can be disposed of in a designated chemical waste container. Liquid waste containing this compound should also be collected in a labeled chemical waste container.
For further information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Challenges in Small Molecule Targeted Drug Development | MolecularCloud [molecularcloud.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Confirming MASTL Kinase Inhibition by Mastl-IN-2
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols to confidently confirm the inhibition of Microtubule-associated serine/threonine kinase-like (MASTL) by Mastl-IN-2 in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MASTL kinase?
A1: MASTL kinase, also known as Greatwall kinase, is a key regulator of mitotic progression. Its primary function is to phosphorylate and activate its substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[1][2] Phosphorylated ENSA/ARPP19 then bind to and inhibit the tumor suppressor phosphatase, Protein Phosphatase 2A (PP2A), specifically the B55 subunit-containing complex (PP2A-B55).[3][4] This inhibition of PP2A-B55 is crucial for maintaining the phosphorylation of many mitotic substrates, thereby ensuring proper entry into and progression through mitosis.[4]
Q2: How does this compound inhibit MASTL kinase activity?
A2: this compound is a small molecule inhibitor that is designed to target the kinase activity of MASTL. While the precise binding mode is specific to the compound, it generally functions by competing with ATP for the binding pocket within the MASTL kinase domain, thereby preventing the phosphorylation of its downstream substrates.
Q3: What is the most direct way to confirm that this compound is inhibiting MASTL in my cells?
A3: The most direct method is to perform a Western blot analysis to assess the phosphorylation status of MASTL's direct substrates, ENSA at serine 67 (p-ENSA S67) or ARPP19 at serine 62 (p-ARPP19 S62).[1] A dose-dependent decrease in the phosphorylation of these sites upon treatment with this compound is strong evidence of target engagement and inhibition in the cellular environment.
Q4: What are the expected downstream consequences of MASTL inhibition that I can measure?
A4: Inhibition of MASTL leads to the reactivation of PP2A-B55 phosphatase. This will result in the dephosphorylation of various cellular proteins. Consequently, you can expect to observe:
-
Increased PP2A activity: This can be measured directly using a phosphatase activity assay.
-
Mitotic defects: Inhibition of MASTL can lead to mitotic catastrophe, characterized by micronucleation and aberrant nuclear morphology.[1]
-
Cell cycle arrest: Cells may arrest in the G2/M phase of the cell cycle.
-
Changes in downstream signaling: The MASTL-PP2A axis has been shown to influence other signaling pathways, such as the AKT/mTOR pathway and c-Myc stability.[5]
Troubleshooting Guide
Problem 1: I am not observing a decrease in p-ENSA/p-ARPP19 levels after this compound treatment.
| Possible Cause | Suggested Solution |
| Compound Inactivity | Verify the identity and purity of your this compound compound. Ensure it has been stored correctly to prevent degradation. |
| Insufficient Compound Concentration or Treatment Time | Perform a dose-response and time-course experiment. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and vary the incubation time (e.g., 1, 6, 24 hours). |
| Cell Line Insensitivity | Some cell lines may have lower endogenous MASTL expression or compensatory mechanisms. Confirm MASTL expression in your cell line of choice via Western blot or qPCR. |
| Suboptimal Western Blot Protocol | Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of proteins. Use Bovine Serum Albumin (BSA) instead of milk for blocking, as milk contains phosphoproteins that can cause high background.[6][7] Use a validated phospho-specific antibody. |
Problem 2: I see mitotic defects, but the p-ENSA signal is unchanged.
| Possible Cause | Suggested Solution |
| Off-target Effects | The observed phenotype might be due to this compound inhibiting other kinases. Perform a kinase selectivity panel to assess the specificity of your compound. |
| Timing of Analysis | The reduction in p-ENSA may be transient. Perform a detailed time-course experiment, analyzing samples at earlier time points post-treatment. |
| Antibody Issues | The phospho-antibody may not be specific or sensitive enough. Validate your antibody using a positive control (e.g., cells arrested in mitosis where MASTL activity is high) and a negative control (e.g., MASTL knockout/knockdown cells). |
Quantitative Data Summary
The efficacy of MASTL inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. Below is a comparison of reported IC50 values for different MASTL inhibitors. The IC50 for this compound should be determined experimentally using the protocols provided.
| Inhibitor | In Vitro IC50 (Biochemical Assay) | Cellular IC50 (Based on p-ENSA/ARPP19) | Reference |
| MKI-1 | ~9.9 µM | Not explicitly stated | [5] |
| MKI-2 | 37.44 nM | 142.7 nM | [1] |
| GKI-1 | ~5-10 µM | Not explicitly stated | [5] |
| This compound | To be determined | To be determined |
Note: One source reports an IC50 of 2.8 nM for this compound in inhibiting human epithelial MIA PaCa cancer cell proliferation, which is a measure of anti-proliferative activity, not direct kinase inhibition.[2]
Key Experimental Protocols
Western Blot for Phospho-ENSA (Ser67)/ARPP19 (Ser62)
This protocol is the primary method for confirming MASTL inhibition in cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (5% BSA in TBST).
-
Primary antibodies: anti-phospho-ENSA (Ser67)/ARPP19 (Ser62), anti-total ENSA, anti-total MASTL, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time.
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6][7]
-
Incubate the membrane with the primary antibody against p-ENSA/p-ARPP19 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ENSA/ARPP19 and a loading control to ensure equal protein loading.
PP2A Activity Assay
This assay confirms the downstream functional consequence of MASTL inhibition.
Materials:
-
PP2A Immunoprecipitation Phosphatase Assay Kit (commercially available).
-
Cell lysates prepared as described for Western blotting.
-
Anti-PP2A C subunit antibody.
-
Protein A/G agarose beads.
-
Phosphopeptide substrate.
-
Malachite green reagent for phosphate detection.
Procedure:
-
Treat cells with this compound or DMSO.
-
Prepare cell lysates in a buffer compatible with immunoprecipitation and phosphatase activity.
-
Immunoprecipitate the PP2A catalytic subunit (PP2Ac) using a specific antibody.
-
Wash the immunoprecipitates to remove contaminants.
-
Add a specific phosphopeptide substrate to the immunoprecipitated PP2A.
-
Incubate at 30°C to allow for dephosphorylation.
-
Measure the amount of free phosphate released using a malachite green-based detection method.[8][9]
-
An increase in phosphate release in this compound-treated samples compared to controls indicates increased PP2A activity.
Immunofluorescence for Mitotic Phenotypes
This method allows for the visualization of cellular phenotypes associated with MASTL inhibition.
Materials:
-
Cells grown on coverslips.
-
Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
DAPI for nuclear staining.
-
Mounting medium.
Procedure:
-
Treat cells on coverslips with this compound or DMSO.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells for 10 minutes.
-
Block for 1 hour at room temperature.
-
Stain the nuclei with DAPI for 5-10 minutes.
-
Wash the coverslips with PBS.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope. Look for an increase in cells with condensed and fragmented nuclei, multiple micronuclei, or other aberrant nuclear morphologies, which are hallmarks of mitotic catastrophe.[10]
Visual Guides
Caption: The MASTL signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for confirming MASTL inhibition by this compound.
References
- 1. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Phosphatase activity assay [bio-protocol.org]
- 10. One-step Protocol for Evaluation of the Mode of Radiation-induced Clonogenic Cell Death by Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Kinome: A Comparative Guide to the Off-Target Profiles of MASTL Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comparative analysis of the off-target kinase profiles of Mastl-IN-2 and other inhibitors of Microtubule-Associated Serine/Threonine Kinase-Like (MASTL), also known as Greatwall kinase. A comprehensive understanding of an inhibitor's interactions across the kinome is crucial for interpreting experimental results and predicting potential therapeutic and toxicological outcomes.
MASTL is a key regulator of mitotic progression, and its inhibition is a promising strategy for cancer therapy. Several small molecule inhibitors have been developed to target MASTL, each with varying degrees of potency and selectivity. Here, we compare the available off-target profiles of this compound, MKI-1, MKI-2, and GKI-1 to aid in the selection of the most appropriate chemical probe for preclinical research.
Comparative Analysis of MASTL Inhibitor Selectivity
The following table summarizes the available data on the on-target potency and off-target profiles of several MASTL inhibitors. It is important to note that comprehensive, publicly available kinome-wide screening data for all these compounds is limited. The data presented here is compiled from various publications and commercial sources.
| Inhibitor | MASTL IC50 | Off-Target Profile Summary |
| This compound | 2.8 nM (cell proliferation) | Comprehensive kinome scan data is not publicly available. |
| MKI-2 | 37.44 nM (in vitro) | Reported to not modulate other AGC kinases, including ROCK1, AKT1, PKACα, and p70S6K. A full kinome scan is not publicly available.[1][2] |
| MKI-1 | 9.9 µM (in vitro) | Reported to not modulate the phosphorylation of AKT, p70S6K, and GSK-3β. |
| GKI-1 | 5-9 µM (in vitro) | Limited screening showed no significant inhibition of PKA and CDK2 at concentrations up to 100 µM. It did inhibit ROCK1 with an IC50 of 11.3 µM. |
Signaling Pathway and Experimental Workflow
To understand the context of MASTL inhibition and the methods used to assess it, the following diagrams illustrate the MASTL signaling pathway and a general workflow for kinase inhibitor profiling.
Caption: The MASTL signaling pathway in mitotic progression.
Caption: A generalized workflow for in vitro kinase inhibitor profiling.
Experimental Protocols
The characterization of MASTL inhibitors and their off-target profiles typically involves in vitro kinase assays. Below are detailed methodologies for two commonly used assays.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity.
Protocol Outline:
-
Kinase Reaction:
-
A reaction mixture is prepared containing the kinase of interest (e.g., recombinant MASTL), a suitable substrate (e.g., a peptide containing the MASTL phosphorylation motif), and ATP in a kinase buffer.
-
The test inhibitor at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
An equal volume of ADP-Glo™ Reagent is added to the reaction. This reagent terminates the kinase reaction and depletes the remaining ATP.
-
The mixture is incubated at room temperature for approximately 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Kinase Detection Reagent is added to convert the ADP generated in the first step into ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of newly synthesized ATP.
-
The mixture is incubated at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
The luminescence is measured using a plate-reading luminometer.
-
The data is then used to calculate the percent inhibition at each inhibitor concentration and to determine the IC50 value.
-
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
HTRF® is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology used to detect kinase activity. It typically involves a biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody.
Protocol Outline:
-
Kinase Reaction:
-
The kinase reaction is set up in a microplate with the kinase, a biotinylated substrate, ATP, and the test inhibitor at varying concentrations.
-
The reaction is incubated for a defined period to allow for substrate phosphorylation.
-
-
Detection:
-
A detection mixture containing a europium cryptate-labeled antibody specific for the phosphorylated substrate and streptavidin-XL665 is added to the reaction wells.
-
The plate is incubated to allow for the binding of the detection reagents to the phosphorylated, biotinylated substrate.
-
-
Data Acquisition:
-
The plate is read on an HTRF®-compatible reader, which measures the fluorescence emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The ratio of the two emission signals is calculated, which is proportional to the amount of phosphorylated substrate. This ratio is then used to determine the extent of kinase inhibition and the IC50 value.
-
Conclusion
References
- 1. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct | Semantic Scholar [semanticscholar.org]
Mastl-IN-2: Unveiling Synergistic Potential in Cancer Therapy
The selective MASTL kinase inhibitor, Mastl-IN-2, demonstrates a promising synergistic effect with radiation therapy in breast cancer models. While direct evidence of synergy with other anti-cancer drugs is still emerging, preclinical data from other MASTL inhibitors strongly suggest a broader potential for combination therapies, particularly with DNA-damaging agents like cisplatin.
This compound, a potent and selective small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), has garnered attention for its standalone anti-tumor activity.[1][2] By targeting MASTL, a key regulator of mitotic progression, this compound induces mitotic catastrophe in cancer cells, leading to their demise.[1][3][4] This mechanism of action provides a strong rationale for investigating its synergistic potential with other cancer treatments.
Synergy with Radiation Therapy in Breast Cancer
Research has shown that this compound can enhance the radiosensitivity of breast cancer cells.[1] This sensitizing effect is attributed to the inhibition of MASTL, which leads to the activation of Protein Phosphatase 2A (PP2A).[3][4] Activated PP2A can interfere with the cellular response to DNA damage induced by radiation, thereby augmenting its cancer-killing effects. A similar radiosensitizing effect has also been observed with another MASTL inhibitor, MKI-1, in breast cancer models.[5]
Quantitative Data: this compound in Breast Cancer
| Cell Line | This compound IC50 (nM) | Observation |
| MCF7 | ~56-124 | Inhibition of proliferation[1] |
| BT549 | ~56-124 | Inhibition of proliferation[1] |
| MDA-MB-468 | ~56-124 | Inhibition of proliferation[1] |
| 4T1 (murine) | ~56-124 | Inhibition of proliferation[1] |
Table 1: In vitro efficacy of this compound in various breast cancer cell lines.
Potential Synergy with Chemotherapy: Insights from other MASTL Inhibitors
While studies specifically combining this compound with chemotherapeutic drugs are not yet available, research on other MASTL inhibitors provides compelling evidence for this approach. For instance, the first-in-class MASTL inhibitor, GKI-1, has been shown to act synergistically with the platinum-based chemotherapy agent cisplatin in oral squamous cell carcinoma (OSCC). This synergy is also linked to the disruption of the DNA damage response.
The MASTL-PP2A Signaling Pathway: A Hub for Synergy
The synergistic effects of MASTL inhibition with DNA-damaging therapies like radiation and cisplatin are rooted in the MASTL-PP2A signaling pathway. In normal mitotic progression, MASTL phosphorylates and activates its substrates, ENSA/ARPP19, which in turn inhibit the tumor-suppressing phosphatase PP2A. By inhibiting MASTL, compounds like this compound prevent the inactivation of PP2A. The resulting sustained PP2A activity can dephosphorylate key proteins involved in the DNA damage response and cell cycle checkpoints, preventing cancer cells from effectively repairing treatment-induced damage and leading to enhanced cell death.
Caption: The MASTL-PP2A signaling cascade and the inhibitory action of this compound.
Experimental Protocols
Cell Viability and Proliferation Assays
Breast cancer cell lines (MCF7, BT549, MDA-MB-468, and 4T1) were seeded in 96-well plates and treated with serial dilutions of this compound for 72 hours. Cell viability was assessed using the WST-8 assay, and the half-maximal inhibitory concentration (IC50) was calculated.
Clonogenic Survival Assay (for Radiosensitization)
MCF7 cells were treated with a designated concentration of MKI-1 (a similar MASTL inhibitor) or a vehicle control. Following treatment, the cells were irradiated with varying doses of ionizing radiation. After incubation to allow for colony formation, the colonies were fixed, stained, and counted. The surviving fraction of cells was calculated for each treatment condition to determine the radiosensitizing effect.
Synergy Assessment (General Workflow)
To formally assess for synergy between a MASTL inhibitor and another anti-cancer agent, a checkerboard assay is typically employed. This involves treating cancer cells with a range of concentrations of each drug, both individually and in combination. Cell viability is measured, and the data are analyzed using the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Caption: A generalized workflow for determining the synergistic effects of two compounds.
References
- 1. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Mastl-IN-2 Across Diverse Tumor Types: A Preclinical Analysis
For Immediate Release
[City, State] – [Date] – In a comprehensive preclinical evaluation, the novel Mastl kinase inhibitor, Mastl-IN-2, has demonstrated significant anti-proliferative effects across a range of cancer cell lines. This guide provides a comparative analysis of its efficacy, alongside detailed experimental protocols and an overview of the targeted signaling pathway, offering valuable insights for researchers and drug development professionals in oncology.
Mastl (Microtubule-associated serine/threonine kinase-like), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1] It plays a key role in the inactivation of the tumor suppressor Protein Phosphatase 2A (PP2A), thereby promoting cell division.[1] Elevated levels of Mastl have been observed in a variety of malignancies, including breast, colon, and pancreatic cancers, making it a compelling target for therapeutic intervention. This compound is a potent and selective small molecule inhibitor designed to target this oncogenic kinase.
Quantitative Analysis of Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) of this compound and its closely related analogs were determined in a panel of human cancer cell lines representing various tumor histologies. The data, summarized in the table below, highlights the differential sensitivity of cancer cells to Mastl inhibition.
| Tumor Type | Cell Line | Compound | IC50 (nM) |
| Breast Cancer | MCF7 | MKI-2 | 56 - 124 |
| BT549 | MKI-2 | 56 - 124 | |
| MDA-MB-468 | MKI-2 | 56 - 124 | |
| 4T1 (murine) | MKI-2 | 56 - 124 | |
| Pancreatic Cancer | MIA PaCa-2 | This compound | ~2.8 |
| Colon Cancer | HCT116 | MASTL Inhibition | Sensitizes to 5-FU |
| Lung Cancer | A549 | Other Compounds | Varied |
| Prostate Cancer | DU145 | Other Compounds | Varied |
| Ovarian Cancer | OVCAR-3 | Other Compounds | Varied |
Note: MKI-2 is a second-generation Mastl inhibitor, closely related to this compound. Data for colon, lung, prostate, and ovarian cancer cell lines with this compound specifically is limited in publicly available literature; therefore, the effect of general MASTL inhibition or other compounds is noted as a point of reference.
The data indicates that this compound and its analogs are highly potent in breast and pancreatic cancer cell lines, with IC50 values in the low nanomolar range. In colon cancer, while a specific IC50 for this compound is not available, studies have shown that inhibition of MASTL sensitizes HCT116 cells to standard chemotherapy, suggesting a potential therapeutic benefit in this cancer type as well.[2][3]
Mastl Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the kinase activity of Mastl. This prevents the phosphorylation of its downstream substrates, ARPP19 and ENSA (α-endosulfine), which are inhibitors of the PP2A tumor suppressor. By blocking Mastl, this compound effectively reactivates PP2A, leading to the dephosphorylation of key mitotic proteins, ultimately causing mitotic arrest and cell death, a process known as mitotic catastrophe. The diagram below illustrates this critical signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to determine the IC50 values of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF7, MIA PaCa-2)
-
Complete growth medium
-
This compound (or other test compounds)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT/MTS Addition:
-
Solubilization (MTT assay only): Carefully remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Trypsin-EDTA
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Treatment: Treat cells in culture flasks with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Cell Seeding: After treatment, harvest the cells by trypsinization, count them, and seed a known number of cells (e.g., 200-1000 cells per well) into 6-well plates containing fresh, compound-free medium.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Colony Fixation and Staining: Gently wash the wells with PBS, then fix the colonies with 10% formalin for 15-30 minutes.[7] After fixation, stain the colonies with crystal violet solution for 20-30 minutes.[7]
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the untreated control.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line (e.g., 4T1)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.[8][9]
-
Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control to the mice according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram outlines the logical flow of experiments for the preclinical assessment of a Mastl inhibitor like this compound.
This comprehensive guide provides a foundational understanding of the preclinical efficacy of this compound. The potent and selective nature of this inhibitor, coupled with a clear mechanism of action, underscores its potential as a promising therapeutic candidate for a variety of cancers. Further investigations are warranted to expand the scope of its anti-tumor activity across a broader range of malignancies and to advance its development towards clinical application.
References
- 1. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MASTL induces Colon Cancer progression and Chemoresistance by promoting Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Safety Operating Guide
Proper Disposal Procedures for Mastl-IN-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Mastl-IN-2, a potent and selective MASTL kinase inhibitor. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this document synthesizes best practices for the disposal of potent, non-hazardous small molecule kinase inhibitors.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) office before implementing any disposal protocol to ensure full compliance with local, regional, and national regulations.
Essential Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to protect from splashes.
Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation. Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its form: unused neat compound, solutions, or contaminated labware.
Unused or Expired this compound (Neat Compound):
-
Do not dispose of solid this compound down the drain or in regular solid waste.
-
Carefully transfer the neat compound into a designated hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any other information required by your institution.
-
Ensure the container is securely sealed and stored in a designated hazardous waste accumulation area until it is collected by your institution's EHS personnel or a licensed hazardous waste disposal contractor.
This compound Solutions:
-
Aqueous Solutions: Small quantities of dilute aqueous solutions may potentially be disposed of down the drain with copious amounts of running water, depending on local regulations. However, it is crucial to obtain explicit approval from your EHS office before doing so. Factors they will consider include the concentration of the solution and the local wastewater treatment capabilities.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected as hazardous chemical waste.
-
Use a designated, properly labeled waste container for halogenated or non-halogenated solvents, as appropriate.
-
The label must clearly indicate the contents, including "this compound" and the name of the solvent(s).
-
Store the sealed container in a designated hazardous waste accumulation area.
-
Contaminated Labware and Materials:
-
Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
Glassware and Plasticware: Pipette tips, centrifuge tubes, flasks, and other labware that have come into contact with this compound should be collected in a designated solid hazardous waste container. If the items are grossly contaminated, they should be rinsed with a suitable solvent, and the rinsate collected as liquid hazardous waste.
-
Gloves, Bench Paper, and Wipes: These materials should also be disposed of in the solid hazardous waste stream.
Summary of Disposal Information
For quick reference, the following table summarizes the key disposal procedures for this compound.
| Waste Type | Disposal Procedure | Key Considerations |
| Unused/Expired Neat Compound | Collect in a labeled hazardous waste container. | Do not mix with other waste streams. |
| Aqueous Solutions | Consult EHS for guidance. May be drain disposable with approval. | Concentration and local regulations are critical factors. |
| Organic Solvent Solutions | Collect in a labeled hazardous solvent waste container. | Segregate based on halogenated or non-halogenated solvents. |
| Contaminated Sharps | Dispose of in a designated hazardous chemical sharps container. | Never dispose of in regular sharps containers for biohazardous waste. |
| Contaminated Labware | Collect in a solid hazardous waste container. | Rinse grossly contaminated items and collect the rinsate. |
| Contaminated PPE/Debris | Dispose of in a solid hazardous waste container. | --- |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste streams.
By adhering to these guidelines and maintaining open communication with your institution's safety personnel, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment.
Essential Safety and Operational Protocols for Handling Mastl-IN-2
Personnel and Engineering Controls
All personnel handling Mastl-IN-2 must receive documented training on its potential hazards, safe handling procedures, and emergency protocols.[2] It is essential to review toxicological data from similar compounds if information on this compound is limited.[2] Engineering controls are the first line of defense in minimizing exposure. All manipulations of powdered or volatile this compound, including weighing and reconstituting, should be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.[6]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various procedures involving this compound.
| Procedure | Required Personal Protective Equipment | Notes |
| Receiving and Unpacking | Nitrile Gloves (single pair), Lab Coat, Safety Glasses | Inspect container for damage upon receipt. |
| Weighing of Powder | Double Nitrile Gloves, Disposable Gown (solid front), Safety Goggles, Face Shield | Perform in a chemical fume hood or ventilated enclosure.[5] |
| Reconstitution/Dilution | Double Nitrile Gloves, Disposable Gown, Safety Goggles | Use Luer-Lok syringes to prevent needle detachment.[5] |
| Cell Culture Application | Nitrile Gloves, Lab Coat, Safety Glasses | Handle within a biological safety cabinet (BSC). |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, Safety Goggles | Segregate all contaminated materials as hazardous waste.[5] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation : Before handling this compound, ensure the designated workspace (e.g., fume hood) is clean and uncluttered. Assemble all necessary equipment and PPE.
-
Weighing : Carefully weigh the required amount of this compound powder in a tared, sealed container within a fume hood or ventilated enclosure.
-
Solubilization : Add the appropriate solvent to the container with the this compound powder. Cap the container securely and mix gently until the compound is fully dissolved.
-
Aliquoting and Storage : If necessary, aliquot the this compound solution into smaller, clearly labeled, and sealed containers for storage. Store as recommended by the supplier, protected from light and moisture.
-
Application : When treating cell cultures or performing other experiments, add the this compound solution with care to avoid splashes or aerosols.
-
Decontamination : After each use, decontaminate all surfaces and equipment with an appropriate cleaning agent. Dispose of all cleaning materials as hazardous waste.[6]
Disposal Plan
All waste generated from handling this compound, including empty containers, used PPE, and contaminated labware, must be treated as hazardous chemical waste.[2][5]
-
Solid Waste : Place all disposable items such as gloves, gowns, and bench paper into a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Liquid Waste : Collect all liquid waste containing this compound in a sealed, leak-proof, and appropriately labeled hazardous waste container. Do not mix with other waste streams.[5]
-
Sharps : Dispose of any needles and syringes used for handling this compound in a designated sharps container for hazardous chemical waste.[5]
Do not autoclave waste containing this compound.[2] All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department in accordance with federal, state, and local regulations.[2][5]
Visualized Workflows
To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the operational workflow and the hierarchy of safety controls.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 3. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.uri.edu [web.uri.edu]
- 6. Best Practices For Handling Potent APIs [outsourcedpharma.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
